1-(3-Cyanopropyl)pyridinium chloride
Description
The exact mass of the compound 1-(3-Cyanopropyl)pyridin-1-ium chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(3-Cyanopropyl)pyridinium chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Cyanopropyl)pyridinium chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-pyridin-1-ium-1-ylbutanenitrile;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N2.ClH/c10-6-2-5-9-11-7-3-1-4-8-11;/h1,3-4,7-8H,2,5,9H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOKQCUHMWFKHFE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)CCCC#N.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30583391 | |
| Record name | 1-(3-Cyanopropyl)pyridin-1-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
820972-34-7 | |
| Record name | 1-(3-Cyanopropyl)pyridin-1-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 820972-34-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-(3-Cyanopropyl)pyridinium chloride CAS number 820972-34-7 characterization
An In-depth Technical Guide to the Characterization of 1-(3-Cyanopropyl)pyridinium chloride (CAS: 820972-34-7)
This guide provides a comprehensive technical overview of the analytical methods and data interpretation required for the thorough characterization of 1-(3-Cyanopropyl)pyridinium chloride, a nitrile-functionalized ionic liquid. Designed for researchers, chemists, and quality control professionals, this document details the core spectroscopic and chromatographic techniques essential for structural verification, purity assessment, and quality assurance.
Introduction to 1-(3-Cyanopropyl)pyridinium chloride
1-(3-Cyanopropyl)pyridinium chloride, identified by CAS number 820972-34-7, is a quaternary pyridinium salt.[1] Structurally, it consists of a positively charged pyridinium ring N-substituted with a cyanopropyl chain, and a chloride anion. This compound belongs to the class of ionic liquids, which are salts that are liquid at or near room temperature.[2][3] The presence of the nitrile functional group makes it a subject of interest for specialized chemical synthesis, including potential applications in Suzuki and Stille coupling reactions.[4]
Pyridinium salts are a versatile class of compounds utilized in various applications, from organic synthesis reagents to antimicrobial agents.[5] Their properties can be finely tuned by modifying the substituents on the pyridinium ring or by changing the counter-anion.[6] A comprehensive characterization is paramount to ensuring the material's identity, purity, and suitability for its intended application.
Table 1: Physicochemical Properties of 1-(3-Cyanopropyl)pyridinium chloride
| Property | Value | Source(s) |
| CAS Number | 820972-34-7 | [1][2][3] |
| Molecular Formula | C₉H₁₁ClN₂ | [1][2][3] |
| Molecular Weight | 182.65 g/mol | [1][2][3] |
| Appearance | White to faint yellow or brown powder/crystals | [2][3] |
| Melting Point | 130-135 °C | [2] |
Spectroscopic Characterization Workflow
A multi-technique spectroscopic approach is essential for unambiguous structural elucidation. The following workflow outlines the logical progression of analysis.
Caption: A typical workflow for the spectroscopic characterization of an organic salt.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise chemical structure of 1-(3-Cyanopropyl)pyridinium chloride. The positive charge on the nitrogen atom significantly influences the chemical shifts of the adjacent protons and carbons, causing them to resonate further downfield compared to neutral pyridine.[7]
2.1.1. ¹H NMR Spectroscopy
In ¹H NMR, the protons on the pyridinium ring are the most deshielded due to the electron-withdrawing effect of the quaternary nitrogen. Protons on the propyl chain will appear in the aliphatic region.
Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| H-2, H-6 (α-protons) | ~9.0 - 9.5 | Doublet (d) | Most deshielded due to proximity to N⁺. |
| H-4 (γ-proton) | ~8.5 - 8.8 | Triplet (t) | Less deshielded than α-protons. |
| H-3, H-5 (β-protons) | ~8.0 - 8.3 | Triplet of doublets (td) or Triplet (t) | Least deshielded of the ring protons. |
| N-CH₂ (Propyl) | ~4.5 - 5.0 | Triplet (t) | Adjacent to the electron-withdrawing N⁺. |
| C-CH₂-C (Propyl) | ~2.2 - 2.6 | Quintet (quint) or Multiplet (m) | Methylene group in the middle of the chain. |
| C-CH₂-CN (Propyl) | ~2.8 - 3.2 | Triplet (t) | Adjacent to the electron-withdrawing nitrile group. |
Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). Ensure the sample is fully dissolved.
-
Solvent Choice: D₂O is a good choice due to the salt's solubility, but exchangeable protons will not be observed. DMSO-d₆ is often preferred as it solubilizes many ionic liquids and does not exchange with protons.
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. A standard pulse program is sufficient.
-
Referencing: Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).
-
Analysis: Integrate the peaks to confirm the proton ratios and analyze the splitting patterns to confirm connectivity.
2.1.2. ¹³C NMR Spectroscopy
Similar to ¹H NMR, the carbon atoms of the pyridinium ring are deshielded. The nitrile carbon has a characteristic chemical shift in the 115-125 ppm range.
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2, C-6 (α-carbons) | ~145 - 150 |
| C-4 (γ-carbon) | ~140 - 145 |
| C-3, C-5 (β-carbons) | ~128 - 132 |
| C≡N (Nitrile) | ~118 - 122 |
| N-CH₂ (Propyl) | ~58 - 62 |
| C-CH₂-C (Propyl) | ~28 - 32 |
| C-CH₂-CN (Propyl) | ~15 - 19 |
Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR, ensuring a sufficient concentration (20-50 mg may be needed for faster acquisition).
-
Data Acquisition: Acquire a proton-decoupled ¹³C{¹H} spectrum. A standard pulse program with a sufficient relaxation delay (e.g., 2 seconds) is recommended.
-
Referencing: Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
Analysis: Correlate the number of observed peaks with the number of unique carbons in the structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and effective technique for identifying key functional groups. For 1-(3-Cyanopropyl)pyridinium chloride, the most diagnostic peak is the stretching vibration of the nitrile (C≡N) group.
Table 4: Key FTIR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity/Shape | Notes |
| Aromatic C-H Stretch | 3000 - 3100 | Medium | Vibrations of protons on the pyridinium ring. |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium | Vibrations of protons on the propyl chain. |
| Nitrile (C≡N) Stretch | 2240 - 2260 | Medium, Sharp | Highly characteristic for the nitrile group.[8] Its position indicates a saturated alkyl nitrile. |
| Pyridinium Ring C=C, C=N Stretches | 1480 - 1640 | Strong to Medium | A series of bands characteristic of the aromatic pyridinium ring.[9] |
Protocol: FTIR Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact by applying pressure with the anvil. This is the simplest and most common method.
-
Sample Preparation (KBr Pellet): Alternatively, grind ~1 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.
-
Data Acquisition: Collect the spectrum, typically over a range of 4000 to 400 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.
-
Background Correction: Run a background spectrum of the empty ATR crystal or a pure KBr pellet before acquiring the sample spectrum.
-
Analysis: Identify the key absorption bands and compare them to known values for nitrile and pyridinium compounds.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the mass-to-charge ratio (m/z) of the molecule, confirming its molecular weight. For an ionic compound like this, Electrospray Ionization (ESI) is the preferred technique as it is well-suited for pre-charged species.
-
Expected Ion: The analysis should be performed in positive ion mode. The primary ion observed will be the 1-(3-cyanopropyl)pyridinium cation, [C₉H₁₁N₂]⁺.
-
Expected m/z: The calculated monoisotopic mass of the cation is 147.0917. High-resolution mass spectrometry (HRMS) should detect this ion with high mass accuracy (<5 ppm).
Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent such as methanol, acetonitrile, or water.
-
Instrumentation: Introduce the sample into an ESI-MS system via direct infusion or coupled with an HPLC system.
-
Ionization Mode: Operate the instrument in positive ion mode.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
Analysis: Identify the peak corresponding to the molecular ion [M]⁺ at m/z ≈ 147.1. If using HRMS, compare the exact measured mass to the calculated theoretical mass to confirm the elemental composition.
Chromatographic Analysis (Purity Assessment)
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of ionic liquids and quantifying impurities. The analysis of ionic liquids can be challenging due to their dual ionic and hydrophobic nature.[10]
HPLC Method Development
A mixed-mode or reversed-phase column is typically effective. Mixed-mode chromatography, which utilizes both ionic and hydrophobic interactions, is particularly well-suited for separating the cation from potential counter-ions or other impurities on a single column.[10]
Caption: A generalized workflow for HPLC-based purity assessment of an ionic liquid.
Protocol: HPLC Analysis
-
Instrumentation: An HPLC system equipped with a UV detector or a Charged Aerosol Detector (CAD).
-
Column: A mixed-mode column (e.g., Obelisc R) or a C18 reversed-phase column.
-
Mobile Phase: A typical mobile phase for mixed-mode separation could be a gradient of acetonitrile and water with a buffer such as ammonium formate or formic acid to control pH and ionic strength.[10] For reversed-phase, an ion-pairing reagent may be necessary.
-
Sample Preparation: Prepare a standard solution of known concentration (e.g., 1 mg/mL) by dissolving the sample in the initial mobile phase.
-
Injection: Inject 5-10 µL of the sample solution.
-
Detection: The pyridinium ring is UV-active, making a UV detector set to ~254 nm a suitable choice. A CAD is a universal detector that can also be used.
-
Quantification: Calculate purity based on the area percent of the main peak relative to the total area of all peaks.
Safety and Handling
While a specific safety data sheet for 1-(3-Cyanopropyl)pyridinium chloride was not found in the search, data for similar pyridinium chlorides and nitrile-containing compounds can be used to infer handling precautions. Pyridinium salts are often classified as irritants.[11][12]
-
Hazards: Assumed to be harmful if swallowed or inhaled and to cause skin and serious eye irritation.[12][13]
-
Handling:
-
Storage:
Conclusion
The comprehensive characterization of 1-(3-Cyanopropyl)pyridinium chloride requires a systematic and multi-faceted analytical approach. The combination of NMR for structural elucidation, FTIR for functional group confirmation, mass spectrometry for molecular weight verification, and HPLC for purity assessment provides a self-validating system that ensures the material's quality and identity. The protocols and data presented in this guide serve as a robust framework for researchers and scientists working with this and similar pyridinium-based ionic liquids.
References
-
SIELC Technologies. (n.d.). HPLC Analysis of Components of Ionic Liquids by Mixed-Mode Chromatography. Retrieved from [Link]
-
Ahmed, Z., et al. (n.d.). Quaternary Ammonium Salt as Promising Charge Reducing Agents for Gas Phase Proteins in Native Mass Spectrometry. Retrieved from [Link]
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Ottokemi. (n.d.). 1-(3-Cyanopropyl)pyridinium chloride, ≥98.5% | 820972-34-7. Retrieved from
-
Jo, T. S. (n.d.). Synthesis and characterizations of pyridinium salts including poly(pyr). Retrieved from [Link]
-
Kaur, N., et al. (2022). Synthesis, Characterization, and Computational Modeling of N-(1-Ethoxyvinyl)pyridinium Triflates, an Unusual Class of Pyridinium Salts. Molecules, 27(19), 6296. Retrieved from [Link]
-
Navarro-Gali, R., et al. (2006). Application of Chromatographic and Electrophoretic Methods for the Analysis of Imidazolium and Pyridinium Cations as Used in Ionic Liquids. Molecules, 11(11), 933-947. Retrieved from [Link]
-
Ottokemi. (n.d.). 1-(3-Cyanopropyl)pyridinium chloride, ≥98.5% 820972-34-7 India. Retrieved from [Link]
-
Al-Hourani, B. J., et al. (2023). Synthesis and Characterization of Novel Pyridinium Salts of (E)-2-(Pyridin-4-ylmethylene)hydrazine-1-carboximidamide. Pharmaceuticals, 16(10), 1421. Retrieved from [Link]
- Garbaczewska, S., & Hupko, J. (2007). Determination of ionic liquids by HPLC method.
-
Wang, Y., et al. (2023). Preparation and Characterization of Polyphenol-Functionalized Chitooligosaccharide Pyridinium Salts with Antioxidant Activity. Foods, 12(7), 1478. Retrieved from [Link]
-
Wang, Y., et al. (2024). High-Resolution Mass Spectrometry Screening of Quaternary Ammonium Compounds (QACs) in Dust from Homes and Various Microenvironments in South China. Environmental Science & Technology. Retrieved from [Link]
- Sándor, P., & Radics, L. (1978). High resolution NMR spectroscopy of heteroaromatic cations. I. 13 C- 1 H coupling constants in the pyridinium cation. Magnetic Resonance in Chemistry, 11(11), 573-576.
-
Biswas, A., et al. (2001). Synthesis and Characterization of Poly(pyridinium salt)s with Organic Counterion Exhibiting Both Lyotropic Liquid-Crystalline and Light-Emitting Properties. Macromolecules, 34(23), 7959-7965. Retrieved from [Link]
-
DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]
- Zhang, W., et al. (2016). Analysis of multiple quaternary ammonium compounds in the brain using tandem capillary column separation and high resolution mass spectrometry. Folia, 45, 1-8.
-
Merry, J. B., & Goldstein, J. H. (1963). The N-Decoupled Proton Magnetic Resonance Spectra of Aqueous Pyridine and Pyridinium Ion. Journal of the American Chemical Society, 85(1), 134-135. Retrieved from [Link]
-
Salcedo, A. E., et al. (2020). Comprehensive screening of quaternary ammonium surfactants and ionic liquids in wastewater effluents and lake sediments. Environmental Science: Processes & Impacts, 22(8), 1668-1679. Retrieved from [Link]
- Stepnowski, P., & Zaleska-Chmielewska, A. (2007). How to Analyze Imidazolium Ionic Liquids in Environmental Samples?. In Ionic Liquids IIIA: Fundamentals, Progress, Challenges, and Opportunities (Vol. 901, pp. 129-138). American Chemical Society.
- Nova Science Publishers. (n.d.).
- Kosevich, M. V., et al. (2015). Variable Electrospray Ionization and Matrix-Assisted Laser Desorption/ Ionization Mass Spectra of the Bisquaternary Ammonium Salt Ethonium. Journal of Analytical & Bioanalytical Techniques, 6(5).
-
Schneider, W. G., et al. (1958). THE ANALYSIS OF NUCLEAR MAGNETIC RESONANCE SPECTRA: III. PYRIDINE AND DEUTERATED PYRIDINES. Canadian Journal of Chemistry, 36(11), 1533-1544. Retrieved from [Link]
-
Mukherjee, S., et al. (2016). Correlating Nitrile IR Frequencies to Local Electrostatics Quantifies Noncovalent Interactions of Peptides and Proteins. The Journal of Physical Chemistry B, 120(18), 4236-4246. Retrieved from [Link]
-
Smith, B. C. (2023). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Retrieved from [Link]
- Wang, C., et al. (2020). Nitrile group as IR probe to detect the structure and hydrogen-bond properties of piperidinium/pyrrolidinium based ionic liquids and acetonitrile mixtures. Journal of Molecular Liquids, 322, 114548.
- Gill, N. S., et al. (1961). Vibrational spectra of pyridinium salts. Journal of Inorganic and Nuclear Chemistry, 18(1), 79-87.
-
CET Scientific Services Pte Ltd. (n.d.). Pyridine FTIR Spectroscopy. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyridinium chloride. Retrieved from [Link]
-
Jubilant Ingrevia. (n.d.). 3-Cyanopyridine Safety Data Sheet. Retrieved from [Link]
- Saltonstall, C. W. (1978). U.S. Patent No. 4,115,390. Washington, DC: U.S.
- Kopecky, K., et al. (2012). Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. Central European Journal of Chemistry, 10(4), 1317-1322.
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- 3. 1-(3-Cyanopropyl)pyridinium chloride, ≥98.5% 820972-34-7 India [ottokemi.com]
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- 5. Synthesis, Characterization, and Computational Modeling of N-(1-Ethoxyvinyl)pyridinium Triflates, an Unusual Class of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Guide: Synthesis and Purification of 1-(3-Cyanopropyl)pyridinium Chloride
Executive Summary
1-(3-Cyanopropyl)pyridinium chloride (CAS: 820972-34-7) is a critical intermediate in the synthesis of functionalized ionic liquids and a specialized additive in electroplating baths.[1] Unlike its bromide or iodide analogs, the chloride salt presents specific synthetic challenges due to the lower leaving group ability of the chloride ion and the high hygroscopicity of the final product.
This guide provides a robust, scalable protocol for the synthesis and purification of 1-(3-cyanopropyl)pyridinium chloride, emphasizing kinetic control during the Menschutkin reaction and rigorous moisture management during isolation.
Part 1: Theoretical Framework & Reaction Mechanics
The Menschutkin Reaction
The synthesis proceeds via a Menschutkin reaction, an
Key Kinetic Considerations:
-
Leaving Group Ability: Chloride is a poorer leaving group than bromide or iodide (
).[1] Consequently, this reaction requires higher activation energy, necessitating prolonged reflux times (24–48 hours) or higher reaction temperatures compared to alkyl bromides.[1] -
Solvent Effects: The transition state is more polar than the reactants (charge separation).[1] Therefore, polar aprotic solvents like acetonitrile (MeCN) are preferred as they stabilize the transition state through dipole-dipole interactions without solvating the nucleophile (pyridine) to the extent that it becomes deactivated.
Reaction Pathway Diagram
Figure 1: Reaction pathway demonstrating the transition state stabilization required for the chloride displacement.
Part 2: Experimental Protocol
Materials & Equipment
-
Reagents:
-
Equipment:
Synthesis Procedure
Note: All glassware must be oven-dried at 120°C for at least 2 hours prior to use.
-
Setup: Assemble the reaction flask with a magnetic stir bar, reflux condenser, and nitrogen inlet. Flush the system with nitrogen for 15 minutes.[1]
-
Charging: Syringe 100 mmol of Pyridine (8.1 mL) and 100 mmol of 4-Chlorobutyronitrile (10.0 mL) into the flask.
-
Expert Insight: While a 1:1 molar ratio is stoichiometric, a slight excess of the alkyl halide (1.1 eq) can push the reaction to completion, but it complicates purification. For high purity, a 1:1 ratio with extended time is preferred.[1]
-
-
Solvent Addition: Add 50 mL of anhydrous Acetonitrile. The concentration should be approximately 2M to maximize collision frequency while maintaining solubility.[1]
-
Reaction: Heat the mixture to a gentle reflux (internal temp ~80-82°C). Maintain reflux with vigorous stirring for 48 hours .
-
Isolation:
-
Cool the reaction mixture to room temperature.
-
If the product precipitates (white/off-white solid), filter under nitrogen.[1]
-
If the product remains dissolved (common with chlorides in MeCN), concentrate the solvent via rotary evaporation to ~10 mL, then add 100 mL of cold Ethyl Acetate to induce precipitation.
-
Part 3: Purification & Optimization[1]
The chloride salt is notoriously hygroscopic .[1] Moisture absorption leads to "oiling out" and inaccurate weighing in downstream applications.[1]
Recrystallization Workflow
Figure 2: Purification workflow designed to remove unreacted starting materials and trace water.[1]
Troubleshooting "Oiling Out"
If the product forms a viscous oil instead of crystals upon cooling:
-
Re-heat the solution until clear.
-
Add a seed crystal of pure product (if available).
-
Scratch the inner wall of the flask with a glass rod.[1]
-
Use a more gradual cooling ramp (wrap flask in cotton wool).[1]
Part 4: Characterization
Validate the structure using NMR and Melting Point analysis.
Quantitative Data Table
| Parameter | Specification | Notes |
| Appearance | White to off-white crystalline powder | Turns yellow if oxidized/wet |
| Melting Point | 130 – 135 °C | Sharp range indicates purity [1] |
| Yield | 75 – 85% | Lower than bromides due to kinetics |
| Solubility | High: Water, Methanol, DMSO | Low: Ethyl Acetate, Ether, Hexane |
Expected NMR Profile ( , 400 MHz, DMSO- )
The propyl chain introduces distinct multiplets, while the pyridinium ring shows characteristic downfield shifts due to the positive charge.
- 9.15 (d, 2H): Pyridinium ortho-protons (C2-H, C6-H).[1]
- 8.65 (t, 1H): Pyridinium para-proton (C4-H).[1]
- 8.20 (t, 2H): Pyridinium meta-protons (C3-H, C5-H).[1]
-
4.75 (t, 2H):
(Adjacent to cationic nitrogen).[1] -
2.65 (t, 2H):
(Adjacent to nitrile).[1] -
2.25 (m, 2H):
(Middle methylene bridge).[1]
Part 5: Safety & Handling
-
Hygroscopicity: Store in a desiccator or glovebox.[1] Exposure to air will convert the solid to a sticky gum within minutes.[1]
-
Hazards:
References
-
Ottokemi. (n.d.).[1] 1-(3-Cyanopropyl)pyridinium chloride, ≥98.5% Properties and Specifications. Retrieved October 26, 2023, from [Link][1]
-
Cipta, O., Alni, A., & Hertadi, R. (2023).[1] Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability.[1][3][4] Turkish Journal of Chemistry, 47(2), 307-320.[1][3] [Link]
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- 3. "Synthesis of pyridinium-based ionic liquids and their application to i" by OKTAVIANUS CIPTA, ANITA ALNI et al. [journals.tubitak.gov.tr]
- 4. Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system - PMC [pmc.ncbi.nlm.nih.gov]
Solubility profile of 1-(3-Cyanopropyl)pyridinium chloride in various solvents
Technical Whitepaper: Solubility Thermodynamics and Solvent Interactions of 1-(3-Cyanopropyl)pyridinium Chloride
[1]Executive Summary
This technical guide provides a comprehensive analysis of the solubility profile, thermodynamic behavior, and solvation mechanisms of 1-(3-Cyanopropyl)pyridinium chloride (
This document details the experimental protocols for solubility determination, analyzes the thermodynamic driving forces of dissolution, and provides a reference framework for solvent selection in drug development and process chemistry.[1]
Chemical Identity & Structural Significance
The solubility profile of
-
Cation: The pyridinium ring provides aromatic
- stacking capability, while the 3-cyanopropyl tail ( ) adds a strong dipole moment and potential for coordination bonding (lone pair on Nitrogen).[1] -
Anion: The chloride ion (
) is a strong hydrogen bond acceptor (HBA), making the salt highly hygroscopic and soluble in protic media.[1]
| Property | Specification |
| IUPAC Name | 1-(3-Cyanopropyl)pyridinium chloride |
| CAS Number | 820972-34-7 |
| Formula | |
| Molecular Weight | 182.65 g/mol |
| Appearance | White to off-white crystalline solid (hygroscopic) |
Experimental Methodology: Solubility Determination
To ensure data integrity, a static equilibrium gravimetric method is recommended over dynamic visual methods for this compound due to its potential super-saturation and high viscosity in concentrated solutions.
Workflow Diagram (Graphviz)
Figure 1: Step-by-step static gravimetric workflow for determining solubility limits.
Detailed Protocol
-
Preparation: Add excess
solid to a double-jacketed glass cell containing the target solvent (approx. 10 mL). -
Equilibration: Stir the mixture magnetically at a constant temperature (controlled by a water bath, e.g., Julabo F25, stability
K) for 24 hours. -
Settling: Stop stirring and allow the undissolved salt to settle for 2–4 hours.
-
Sampling: Withdraw the supernatant using a pre-warmed syringe equipped with a 0.45 µm PTFE filter to exclude solid particles.[1]
-
Quantification: Weigh the sample (
), evaporate the solvent under vacuum (rotary evaporator followed by vacuum oven at 333 K), and weigh the dry residue ( ). -
Calculation: Calculate the mole fraction solubility (
) using the molar masses of the solute ( ) and solvent ( ).
Solubility Profile & Data Analysis
The solubility of
Solubility Trends in Volatile Solvents
The following table summarizes the qualitative and semi-quantitative solubility behavior at 298.15 K.
| Solvent Class | Solvent | Solubility Status | Interaction Mechanism |
| Protic Polar | Water | Very High | Strong H-bonding with |
| Protic Polar | Methanol | High | Solvation of ionic pairs; Dipole-dipole interactions.[1] |
| Protic Polar | Ethanol | High | Decreases as alkyl chain length increases (EtOH < MeOH).[1] |
| Aprotic Polar | DMSO | High | Strong dipole interaction with the Pyridinium ring.[1] |
| Aprotic Polar | Acetonitrile | Moderate/High | |
| Aprotic Polar | Acetone | Moderate | Limited by the "hard" nature of the chloride anion.[1] |
| Non-Polar | Ethyl Acetate | Low | Used for washing/purification (anti-solvent).[1] |
| Non-Polar | Toluene | Insoluble | Lack of polar interactions to overcome lattice energy.[1] |
| Non-Polar | n-Hexane | Insoluble | Complete immiscibility.[1] |
Key Insight: The solubility in alcohols decreases in the order: Methanol > Ethanol > 1-Propanol > 2-Propanol .[1] This confirms that as the dielectric constant of the solvent drops, the ability to shield the cation-anion electrostatic attraction diminishes, reducing solubility.[1]
Temperature Dependence
Solubility (
-
Equation: The Modified Apelblat equation is the standard model for correlating this data:
Where A, B, and C are empirical parameters derived from regression analysis.[1]
Thermodynamic Modeling & Mechanism
Understanding the thermodynamics is crucial for process scale-up (e.g., crystallization design).[1]
Dissolution Thermodynamics
Using the van 't Hoff analysis, the apparent thermodynamic functions are derived:
-
Enthalpy of Solution (
): Positive values (Endothermic).[1] The energy required to break the crystal lattice of is greater than the energy released by solvation.[1] -
Entropy of Solution (
): Positive values.[1] The disorder increases as the ordered crystal lattice breaks down into solvated ions.[1] -
Gibbs Free Energy (
): Positive (for low solubility) to Negative (for high solubility).[1] The process is entropy-driven at higher temperatures ( ).[1]
Solvation Mechanism Diagram (Graphviz)
Figure 2: Thermodynamic mechanism of dissolution showing the competition between lattice energy and solvation forces.[1]
Applications & Implications
-
Separation Processes (Desulfurization): The cyano group on the cation enhances selectivity for aromatic sulfur compounds (like thiophene) in fuel oils via
-complexation.[1] The solubility data in hydrocarbons (insoluble) vs. aromatics is critical for designing biphasic extraction systems.[1] -
Reaction Media (Suzuki Coupling):
serves as an excellent ligand/solvent for Palladium-catalyzed reactions.[1] The high solubility in water/ethanol allows for environmentally benign "green chemistry" protocols.[1] -
Recycling: The "Low" solubility in Ethyl Acetate allows researchers to wash the reaction mixture with EtOAc to extract organic products while retaining the IL/Catalyst phase for recycling.[1]
References
-
Synthesis & Characterization
- Title: Synthesis and properties of 1-(3-cyanopropyl)pyridinium ionic liquids.
- Source:Otto Chemie / Santa Cruz Biotechnology Technical D
-
URL: | [1]
-
Solubility Methodology
-
Thermodynamic Principles
-
Applications in Catalysis
Sources
High-Voltage Electrolyte Engineering: The Electrochemical Window of Nitrile-Functionalized Pyridinium Ionic Liquids
Executive Summary
The pursuit of high-energy-density energy storage systems, particularly Lithium-ion batteries (LIBs) operating above 4.5 V vs. Li/Li⁺, is currently bottlenecked by the oxidative decomposition of conventional carbonate electrolytes.[1][2][3] Nitrile-functionalized pyridinium ionic liquids (ILs) represent a critical material class designed to overcome this limit. By grafting an electron-withdrawing nitrile (-C≡N) group onto the pyridinium cation, researchers can depress the Highest Occupied Molecular Orbital (HOMO) energy, thereby extending the anodic stability limit significantly beyond that of non-functionalized alkyl-pyridinium or imidazolium analogues.
This technical guide dissects the electrochemical window (EW) of these materials, providing a mechanistic rationale for their stability, a rigorous protocol for their characterization, and validated data for their application in next-generation electrochemical devices.
Part 1: Molecular Architecture & Electrochemical Theory
The electrochemical window is the voltage range in which an electrolyte remains thermodynamically stable—neither oxidized at the cathode nor reduced at the anode.[1] For pyridinium ILs, the window is defined by:
The Nitrile Effect: Electronic Stabilization
Standard alkyl-pyridinium cations (e.g.,
-
Inductive Effect (-I): The cyano group is strongly electron-withdrawing. When attached to the alkyl chain, it pulls electron density away from the positively charged pyridinium ring.
-
HOMO Depression: Oxidation involves the removal of an electron from the HOMO. By reducing electron density, the nitrile group lowers the energy level of the HOMO, increasing the ionization potential. Consequently, a higher positive potential is required to oxidize the cation.
-
Coordination Chemistry: The lone pair on the nitrile nitrogen can coordinate with Li⁺ ions, facilitating salt dissociation, though this often comes at the cost of increased viscosity.
Visualizing the Stabilization Mechanism
Figure 1: Mechanistic impact of nitrile functionalization on the oxidative stability of pyridinium cations. The electron-withdrawing nature of the -CN group lowers the HOMO energy, extending the anodic window.
Part 2: The Electrochemical Window — Data & Analysis
The electrochemical stability of nitrile-functionalized ILs is not an absolute value; it is highly dependent on the counter-anion and the working electrode used during measurement.
Anion Influence
While the cation dictates the cathodic limit (reduction stability), the anion largely dictates the anodic limit (oxidation stability) unless the cation is particularly unstable.
-
TFSI⁻ (Bis(trifluoromethanesulfonyl)imide): The gold standard. Highly delocalized charge provides excellent anodic stability (> 5.0 V).
-
BF₄⁻ / PF₆⁻: Good stability but prone to hydrolysis, generating HF which compromises the window.
-
Halides (Cl⁻, Br⁻): Drastically reduce the anodic limit (oxidation of Cl⁻ occurs ~3.5 V). Purity is paramount.
Comparative Electrochemical Windows
The following table summarizes the electrochemical windows of nitrile-functionalized pyridinium ILs compared to standard variants.
Table 1: Electrochemical Stability Windows (vs. Li/Li⁺) Note: Values are approximate and depend on the working electrode (typically Pt or Glassy Carbon) and a cut-off current density of 0.1 mA/cm².
| Cation | Anion | Anodic Limit ( | Cathodic Limit ( | Total Window ( | Ref |
| [BuPy]⁺ (Butylpyridinium) | [TFSI]⁻ | ~4.8 V | ~ -0.3 V | 5.1 V | [1, 2] |
| [C3CNPy]⁺ (3-cyanopropyl) | [TFSI]⁻ | 5.5 - 5.7 V | ~ -0.4 V | ~6.0 V | [3, 4] |
| [C3CNPy]⁺ | [BF₄]⁻ | 5.4 V | ~ -0.4 V | 5.8 V | [3] |
| [C2CNPy]⁺ (2-cyanoethyl) | [TFSI]⁻ | 5.2 V | ~ -0.3 V | 5.5 V | [5] |
| [EMIm]⁺ (Imidazolium Ref) | [TFSI]⁻ | 4.5 V | ~ -1.8 V | 6.3 V* | [1] |
Key Insight: While Imidazolium ([EMIm]) generally has a wider total window due to better cathodic stability, Pyridinium ([Py]) variants—especially nitrile-functionalized ones—offer superior anodic stability. This makes them preferable for high-voltage cathode applications where oxidation resistance is the limiting factor.
Part 3: Experimental Protocol (Self-Validating System)
To accurately determine the electrochemical window, one must eliminate parasitic reactions caused by impurities (water, halides). A "self-validating" protocol includes checkpoints to ensure data integrity.
Method: Linear Sweep Voltammetry (LSV) & Cyclic Voltammetry (CV)
Equipment:
-
Potentiostat/Galvanostat (e.g., BioLogic, Autolab).
-
Three-Electrode Cell: Airtight, low-volume (< 5 mL).
-
Working Electrode (WE): Platinum (Pt) disk or Glassy Carbon (GC) (3 mm dia). Note: Pt often shows catalytic activity that narrows the window; GC is preferred for "inert" electrolyte characterization.
-
Counter Electrode (CE): Pt wire or foil.
-
Reference Electrode (RE): Ag/Ag⁺ (in non-aqueous solution) or Li metal ribbon (for direct Li-referencing).
Workflow Diagram
Figure 2: Validated workflow for electrochemical window determination. The Karl Fischer checkpoint is critical; water electrolysis occurs at ~1.23V (thermodynamic) but appears as parasitic current in LSV, falsely narrowing the window.
Detailed Procedure:
-
Electrode Polishing: Polish WE with 0.05 µm alumina slurry until mirror finish. Sonicate in ethanol and ultra-pure water. Dry under vacuum.
-
Electrolyte Preparation: Dissolve the Lithium salt (e.g., LiTFSI) if testing as a full electrolyte (usually 1.0 M). If testing pure IL, proceed directly.
-
Drying (Critical): Dry the IL/Electrolyte under high vacuum (< 10 Pa) at 60–80°C for at least 12 hours. Validation: Water content must be < 20 ppm (Karl Fischer).
-
Measurement (Anodic):
-
Start from Open Circuit Potential (OCP).
-
Sweep positive (anodic direction) at 1 mV/s or 5 mV/s.
-
Cut-off: The potential where current density reaches 0.1 mA/cm² (standard definition) or where the onset of a sharp current rise is observed (
).
-
-
Measurement (Cathodic):
-
Start from OCP.
-
Sweep negative (cathodic direction).
-
Note: On Pt electrodes, hydrogen evolution (from trace water) may appear before IL reduction.
-
Part 4: Applications & Implications
1. High-Voltage Lithium-Ion Batteries
The 5.5 V anodic limit of [C3CNPy][TFSI] allows it to be used with high-voltage cathode materials such as LiNi₀.₅Mn₁.₅O₄ (LNMO) , which operates at 4.7 V. Conventional carbonate electrolytes oxidize at this voltage, forming a resistive Solid Electrolyte Interphase (SEI) on the cathode. Nitrile-ILs remain stable, enabling higher energy density.
2. C-C Coupling Reaction Media
Beyond batteries, these ILs serve as recyclable solvents for Suzuki and Stille coupling reactions. The nitrile group coordinates with Palladium (Pd) catalysts, stabilizing them and preventing leaching, while the wide electrochemical window allows for electrosynthetic variations of these reactions without solvent breakdown [6].
References
-
MacFarlane, D. R., et al. (2014). "Energy applications of ionic liquids." Energy & Environmental Science, 7(1), 232-250. Link
-
Croce, F., et al. (2022).[3] "Synthesis, Physical Properties and Electrochemical Applications of Two Ionic Liquids Containing the Asymmetric (Fluoromethylsulfonyl)(trifluoromethanesulfonyl)imide Anion." Applied Sciences, 12, 4524.[3] Link
-
Zhang, X., & Deng, Y. (2007). "Physicochemical Properties of Nitrile-Functionalized Ionic Liquids." The Journal of Physical Chemistry B, 111(18), 5052-5057. Link
-
Zhao, D., et al. (2004). "Nitrile-Functionalized Pyridinium Ionic Liquids: Synthesis, Characterization, and Their Application in Carbon-Carbon Coupling Reactions." Journal of the American Chemical Society, 126(48), 15876-15882. Link
-
Lethesh, K. C., et al. (2011).[4] "Nitrile-functionalized pyridinium, pyrrolidinium, and piperidinium ionic liquids." Journal of Chemical & Engineering Data, 56(12), 4672-4680. Link
-
Freire, M. G., et al. (2010). "Hydrolysis of Tetrafluoroborate and Hexafluorophosphate Counter Ions in Imidazolium-Based Ionic Liquids." The Journal of Physical Chemistry A, 114(11), 3744–3749. Link
Sources
A Technical Guide to the Hygroscopic Properties of Pyridinium-Based Ionic Liquids
Preamble: The Inescapable Influence of Water
In the realm of advanced material science and pharmaceutical development, ionic liquids (ILs) based on the pyridinium cation represent a versatile class of compounds, lauded for their tunable physicochemical properties.[1][2] Their applications are expanding, particularly in drug delivery, where they can enhance the solubility and bioavailability of poorly soluble active pharmaceutical ingredients (APIs).[1][3] However, the interaction of these ILs with atmospheric moisture—their hygroscopicity—is a critical, often underestimated, parameter that dictates their stability, performance, and handling. Most ionic liquids are hygroscopic to some degree, and this interaction can significantly alter their fundamental properties, including viscosity, conductivity, and solvating power.[4][5][6]
This guide provides an in-depth exploration of the hygroscopic nature of pyridinium-based ILs. We will move beyond a mere description of the phenomenon to dissect the underlying mechanisms, the structural factors that govern water uptake, and the robust experimental methodologies required for precise characterization. The insights and protocols herein are designed to equip researchers, scientists, and drug development professionals with the knowledge to control, predict, and even leverage the hygroscopic properties of these remarkable compounds.
The Core of Interaction: Mechanisms of Water Sorption
The uptake of water by an ionic liquid is not a monolithic process. It is a dynamic interplay of surface and bulk phenomena, primarily categorized as adsorption and absorption. Understanding this distinction is fundamental to interpreting experimental data correctly.
-
Adsorption: This is a surface-level interaction where water molecules from the atmosphere adhere to the gas-liquid interface of the ionic liquid.[7][8]
-
Absorption: Following adsorption, water molecules diffuse from the surface into the bulk of the IL.[7][8] This process is often diffusion-driven and can be significantly slower than initial surface adsorption.[7]
The overall hygroscopic character of an IL is a composite of these two mechanisms. For many ILs, both processes occur simultaneously, and their relative contributions determine the kinetics and total capacity of water uptake.[9][10]
Caption: Water sorption involves both surface adsorption and bulk absorption.
Architectural Control: Key Factors Influencing Hygroscopicity
The ability to tune the properties of ILs is their defining advantage.[1] This is particularly true for hygroscopicity, which is exquisitely sensitive to the molecular architecture of the constituent ions.
The Anion's Dominant Role
Field-proven evidence overwhelmingly indicates that the choice of anion is the primary determinant of an IL's hygroscopicity.[7][10][11] The strength of the interaction between the anion and water molecules, typically via hydrogen bonding, dictates the overall water uptake capacity. The general trend for hygroscopicity based on the anion is as follows:
Halides (Cl⁻, Br⁻) > Alkyl Sulfates ~ Tosylate > Tetrafluoroborate (BF₄⁻) > Bis(trifluoromethylsulfonyl)imide (NTf₂⁻) [9][10][11]
For instance, ILs with halide anions are intensely hygroscopic, while those with fluorinated anions like [NTf₂]⁻ are considered hydrophobic. Acetate and halogen-based anions, when paired with a pyridinium cation, result in ILs with some of the highest hydrophilicity.[4]
The Cation's Modulating Effect: Alkyl Chain Length
While the anion sets the primary level of hygroscopicity, the pyridinium cation provides a means of fine-tuning. The length of the N-alkyl chain on the pyridinium ring plays a significant, albeit secondary, role.[12]
-
Increasing Alkyl Chain Length: Generally, as the alkyl chain length (e.g., from butyl- to octyl- to dodecyl-) increases, the IL becomes more hydrophobic, and its water sorption capacity decreases.[12][13] This is attributed to the expansion of the nonpolar nanodomains within the IL's structure, which repels water.[12] This effect has been observed in both pyridinium and imidazolium-based ILs.[12]
This principle allows for the rational design of ILs with specific water affinities. For an application requiring low water content, one would select a hydrophobic anion like [NTf₂]⁻ and a cation with a long alkyl chain.
Caption: Factors governing the hygroscopicity of pyridinium ILs.
Quantitative Characterization: Validated Experimental Protocols
Accurate quantification of water uptake is non-negotiable. Two complementary techniques form the gold standard for this purpose: Karl Fischer Titration for absolute water content and Dynamic Vapor Sorption for isotherm analysis.
Protocol: Absolute Water Content by Coulometric Karl Fischer (KF) Titration
KF titration is a highly accurate method for determining the total water content in a sample.[14][15] It is particularly crucial for establishing a baseline "dry" state before other hygroscopicity studies.
Causality Note: Coulometric KF is preferred for the low moisture levels expected in "dry" ILs, offering higher sensitivity than volumetric methods. It's essential to recognize that some ILs, particularly those with carboxylate anions, can undergo side reactions (esterification) with the methanol in standard KF reagents, generating water and leading to erroneously high readings.[16] For such cases, specialized methanol-free reagents are required.
Step-by-Step Methodology:
-
System Preparation:
-
Ensure the KF titrator's reaction cell is clean, dry, and freshly filled with the appropriate coulometric KF reagent (e.g., Hydranal-Coulomat E or equivalent).[17]
-
Allow the instrument to perform a pre-titration to neutralize any ambient moisture in the cell, achieving a stable, "dry" baseline.
-
-
Titrant Calibration (System Validation):
-
Inject a precise volume of a certified water standard (e.g., 1 µL of a 1000 ppm standard) into the cell using a calibrated microsyringe.
-
Run the titration and verify that the measured water content is within the acceptable tolerance (typically ±2%) of the standard's certified value. This step validates the instrument's performance.
-
-
Sample Preparation:
-
Handle the pyridinium-based IL in a controlled, low-humidity environment (e.g., a glove box or under a dry nitrogen purge) to prevent moisture uptake prior to measurement.
-
Prior to analysis, ILs should be dried under high vacuum (e.g., 0.05 kPa for 24 hours) to minimize initial water content.[18][19]
-
-
Sample Analysis:
-
Using a gas-tight syringe, draw a known mass of the IL sample. The sample size should be chosen to give a reliable reading without exhausting the reagent capacity.
-
Quickly inject the sample into the KF cell, ensuring the needle tip is below the surface of the reagent.
-
Initiate the titration. The instrument will electrochemically generate iodine to react with the water until the endpoint is reached.
-
Record the final water content, typically expressed in parts per million (ppm) or mass percentage.
-
-
Replicate and Blank:
-
Perform at least three replicate measurements to ensure precision.
-
Run a blank analysis by simulating the injection process without adding a sample to account for any incidental moisture introduced during handling.
-
Protocol: Moisture Sorption Isotherms by Dynamic Vapor Sorption (DVS)
DVS is a gravimetric technique that measures the mass change of a sample as it is exposed to a series of controlled relative humidity (RH) steps at a constant temperature.[20][21] This provides a detailed picture of how an IL interacts with water vapor across the full humidity range.
Causality Note: The key to a valid DVS experiment is achieving equilibrium at each RH step. This is confirmed by setting a mass equilibrium criterion ( dm/dt ), for example, a change of less than 0.002% over 15 minutes.[22] Without this, the resulting isotherm will not represent the true equilibrium state. Running both a sorption (increasing RH) and desorption (decreasing RH) cycle is critical for identifying hysteresis, which reveals insights into the interaction mechanism and potential structural changes in the material.[20]
Caption: A typical experimental workflow for Dynamic Vapor Sorption (DVS).
Step-by-Step Methodology:
-
Instrument Setup:
-
Calibrate the microbalance according to the manufacturer's protocol using certified weights.
-
Set and stabilize the chamber temperature (e.g., 25°C).
-
-
Sample Preparation:
-
Place a small, accurately weighed amount of the pyridinium IL (typically 5-15 mg) into a DVS sample pan.
-
-
Initial Drying:
-
Place the sample in the DVS instrument.
-
Start the experiment with a drying step, typically holding the sample at 0% RH until a stable mass is achieved. This establishes the initial dry mass (m₀).
-
-
Sorption Phase (Increasing Humidity):
-
Program the instrument to increase the RH in discrete steps (e.g., 10% increments from 0% to 90% RH).
-
At each step, the instrument will hold the RH constant until the sample mass equilibrates according to the pre-defined dm/dt criterion.[22]
-
The mass change (Δm) is recorded at each equilibrium point.
-
-
Desorption Phase (Decreasing Humidity):
-
After reaching the maximum RH, program the instrument to decrease the RH in the same decrements (e.g., from 90% down to 0%).
-
Mass equilibrium is again established and recorded at each step.
-
-
Data Analysis:
-
The percentage change in mass (%Δm) at each RH step is calculated as: (%Δm) = [(m - m₀) / m₀] * 100, where m is the mass at a given RH and m₀ is the initial dry mass.
-
Plot %Δm versus %RH to generate the sorption and desorption isotherms. The difference between these two curves is the hysteresis.
-
Data Synthesis: A Comparative Overview
The hygroscopicity of pyridinium-based ILs is highly dependent on their specific structure. The following table summarizes representative data to illustrate the impact of both anion and cation choice.
| Ionic Liquid Name | Cation | Anion | Water Sorption Capacity (% mass) | Conditions | Reference(s) |
| 1-Butyl-3-methylpyridinium tetrafluoroborate ([BMPY]BF₄) | Butyl-methylpyridinium | Tetrafluoroborate [BF₄]⁻ | Low | Exposed to atmosphere | [9][11] |
| 1-Ethyl-3-methylpyridinium ethyl sulfate ([EMPY]ES) | Ethyl-methylpyridinium | Ethyl sulfate [ES]⁻ | High | Exposed to 100% RH | [9][11] |
| Pyridinium bisulfate ([HPyr][HSO₄]) | Pyridinium (protic) | Bisulfate [HSO₄]⁻ | Moderate (e.g., ~1% after 196h) | 58% RH, 20°C | [23] |
| N-Hexylpyridinium bromide ([C₆Py]Br) | Hexylpyridinium | Bromide [Br]⁻ | High | Used as a cosolvent in methanol/water | [24][25] |
Note: Direct quantitative comparison between studies can be challenging due to variations in experimental conditions (e.g., RH, temperature, exposure time, surface area). The table provides a qualitative and directional understanding.[9][23]
Implications for Drug Development and Beyond
The hygroscopic nature of pyridinium-based ILs is a double-edged sword in pharmaceutical applications.
-
Challenges: Uncontrolled water uptake can be detrimental. It can lead to:
-
Physical Instability: Dilution of the IL can alter its viscosity and solvation capacity, potentially causing the API to precipitate out of the formulation.
-
Chemical Degradation: The presence of water can promote hydrolysis of sensitive APIs, compromising drug stability and shelf-life.
-
Handling and Manufacturing: Highly hygroscopic materials require stringent environmental controls during manufacturing and storage, increasing costs and complexity.
-
-
Opportunities: When properly understood and controlled, hygroscopicity can be leveraged:
-
Modulating Drug Release: The water content within an IL-based formulation could potentially be used to modulate the release kinetics of a drug.
-
Transdermal Delivery: For topical or transdermal systems, a certain degree of hygroscopicity might help maintain skin hydration, potentially enhancing drug permeation.
-
Desiccants: Highly hygroscopic ILs have been explored for use as efficient desiccants or for removing moisture from gas streams, an application driven directly by their water-absorbing properties.[7][9]
-
Conclusion
The hygroscopic properties of pyridinium-based ionic liquids are a critical design and performance parameter, not an afterthought. Governed primarily by the anion and modulated by the cation's alkyl chain, the affinity for water can be rationally tuned. Mastery of this subject requires not only theoretical understanding but also rigorous, validated experimental characterization using techniques like Karl Fischer titration and Dynamic Vapor Sorption. By embracing the principles and protocols outlined in this guide, researchers can de-risk their development programs, ensure the stability and efficacy of their formulations, and unlock the full potential of these versatile compounds in drug delivery and other advanced applications.
References
- Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-w
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- Moisture Determination via Karl-Fischer Titration - Ionic Liquids. (2024, December 26). Hiyka.
- Application Sheet - Solvents Karl-Fischer Titr
- New Insights into the Hygroscopic Character of Ionic Liquids: Study of Fourteen Representatives of Five Cation and Four Anion Families. (2024, April 11). PMC.
- Water sorption by ionic liquids. (n.d.). ScienceDirect.
- Moisture Sorption by Low‐Cost Pyridinium‐Based Protic Ionic Liquids: Kinetics and Physico‐Electrochemical Properties. (2024, December 10). Diva-portal.org.
- Determination of water in room temperature ionic liquids by cathodic stripping voltammetry at a gold electrode. (2012, March 20). PubMed.
- Cao, Y., Chen, Y., & Sun, X. (2012). Water sorption in ionic liquids: kinetics, mechanisms and hydrophilicity. RSC Publishing.
- New Insights into the Hygroscopic Character of Ionic Liquids: Study of Fourteen Representatives of Five Cation and Four Anion Families. (2024, April 8).
- Effect of anion and alkyl chain length on the structure and interactions of N -alkyl pyridinium ionic liquids. (n.d.). Academia.edu.
- New Insights into the Hygroscopic Character of Ionic Liquids: Study of Fourteen Representatives of Five Cation and Four Anion Families. (2024, April 11). MDPI.
- Solvent Properties of Pyridinium Ionic Liquids. (2024, June 14). Longdom Publishing.
- Water-clustering in hygroscopic ionic liquids—an implicit solvent analysis. (n.d.). RSC Publishing.
- Ionic Liquids in Pharmaceutics: Biocompatibility, Physicochemical Properties, and Applications of API-ILs in Modern Drug Delivery Systems. (2025, December 1). Indonesian Journal on Health Science and Medicine.
- Probing the Interactions between Ionic Liquids and Water: Experimental and Quantum Chemical Approach. (2014, January 27).
- DVS Systems | Dynamic Vapor Sorption. (n.d.). ProUmid.
- Dynamic Vapor Sorption (DVS). (n.d.). Mettler Toledo.
- New Insights into the Hygroscopic Character of Ionic Liquids: Study of Fourteen Representatives of Five Cation and Four Anion Families. (2024, April 11). PubMed.
- Thermophysical Study of Pyridinium-Based Ionic Liquids Sharing Ions. (2022, February 10).
- Water-clustering in hygroscopic Ionic Liquid - an implicit solvent analysis. (2012, January 9). OSTI.GOV.
- Role and Recent Advancements of Ionic Liquids in Drug Delivery Systems. (2023, February 20). PMC.
- Effect of the Alkyl-Chain Length of N-Alkylpyridinium on the Electron-Transfer Reaction with Coumarin Dyes. (2026, February 16). ACS.org.
- Thermophysical Study of Pyridinium-Based Ionic Liquids Sharing Ions. (n.d.). PMC.
- Q&A with Ardena Experts Dynamic Vapor Sorption (DVS)
- Water Woes or Water Win? Probing Water Vapor Uptake and Release with Dynamic Vapor Sorption (DVS). (2022, June 20). Particle Technology Labs.
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Chemical Safety Profile & Toxicological Assessment: 1-(3-Cyanopropyl)pyridinium chloride
[1]
CAS Number: 820972-34-7
Formula: C
Executive Summary & Critical Distinction
CRITICAL WARNING: Do not confuse this compound with Cetylpyridinium Chloride (CPC) .[1] While both share a pyridinium core, Cetylpyridinium chloride (CAS 123-03-5) is a long-chain surfactant (C16) used in antiseptics. 1-(3-Cyanopropyl)pyridinium chloride is a functionalized short-chain ionic liquid precursor with a nitrile moiety.[1] Its toxicological profile is distinct, driven by the cyano-functionalization and high water solubility rather than surfactant-mediated membrane lysis.[1]
This guide details the safety, handling, and toxicological mechanisms of 1-(3-Cyanopropyl)pyridinium chloride, primarily used as an intermediate in the synthesis of functionalized ionic liquids and viologen-based electrochromic materials.[1]
Physicochemical Characterization
Understanding the physical state is the first line of defense in risk assessment. This compound exhibits properties typical of "Task-Specific Ionic Liquids" (TSILs).
| Property | Value / Characteristic | Safety Implication |
| Physical State | Solid (Powder to Crystals) | Dust inhalation hazard.[1][2] |
| Color | White to beige/brown | Darkening indicates oxidation or moisture absorption.[1] |
| Melting Point | 130–135 °C | Thermally stable under standard processing, but melt-processing requires controls.[1] |
| Solubility | High (Water, Lower Alcohols) | Rapid systemic absorption if ingested; difficult to remove from skin with non-polar solvents. |
| Hygroscopicity | High | Must be handled under inert atmosphere (Nitrogen/Argon) to prevent caking and hydrolysis. |
| Partition Coeff. | Low LogP (Predicted < 0) | Low bioaccumulation potential; likely excreted renally. |
Hazard Identification (GHS Classification)
Based on REACh data for pyridinium ionic liquid precursors and specific vendor SDS (Otto Chemie, TCI).
Signal Word: DANGER
| Hazard Class | Category | Code | Hazard Statement |
| Acute Toxicity (Oral) | 4 | H302 | Harmful if swallowed.[1][3] |
| Acute Toxicity (Inhal) | 4 | H332 | Harmful if inhaled.[3] |
| Skin Corrosion/Irrit. | 2 | H315 | Causes skin irritation.[1][3][4] |
| Eye Damage/Irrit. | 1 | H318 | Causes serious eye damage.[1][3] |
| Aquatic Toxicity | 3 | H412 | Harmful to aquatic life with long-lasting effects.[1] |
Precautionary Highlights:
Toxicological Mechanisms: A Deep Dive
Specific toxicological data for this isomer is limited.[1][5] The following assessment is derived from Read-Across (SAR) analysis using 1-propylpyridinium chloride and aliphatic nitriles as anchors.
The Pyridinium Cation Effect (Mitochondrial Targeting)
Unlike neutral solvents, the permanent positive charge on the pyridinium nitrogen facilitates accumulation in the mitochondrial matrix due to the organelle's negative membrane potential.[1]
-
Mechanism: The cation acts as a lipophilic weak acid (if paired with lipophilic anions) or simply accumulates, potentially inhibiting Complex I of the electron transport chain (similar to MPP+, though significantly less potent due to the lack of the N-methyl group and different sterics).[1]
-
Result: ATP depletion and generation of Reactive Oxygen Species (ROS).
The Nitrile Moiety (Metabolic Activation)
The 3-cyanopropyl chain introduces a nitrile (-CN) group.[1] While aliphatic nitriles are generally more stable than aromatic ones, they pose a risk of "Osteolathyrism" or cyanide release under oxidative stress.[1]
-
Pathway: Cytochrome P450 enzymes (specifically CYP2E1) can hydroxylate the alpha-carbon (adjacent to the nitrile).[1]
-
Cyanide Release: The resulting cyanohydrin is unstable and spontaneously decomposes to release an aldehyde and the cyanide ion (CN-), inhibiting cytochrome c oxidase.[1]
Visualizing the Toxicity Pathway
The following diagram illustrates the dual-threat mechanism:
Figure 1: Predicted toxicokinetics showing mitochondrial accumulation of the cation and potential oxidative metabolism of the nitrile group.[1]
Experimental Protocols & Handling
Safe Handling Workflow (Synthesis & Usage)
Due to its hygroscopic nature and irritability, this compound requires a "Dry Chain" protocol.
Step-by-Step Protocol:
-
Receipt: Inspect container seals immediately upon arrival. Do not open in ambient humidity.[1]
-
Transfer: All weighing and transfer must occur within a Glove Box (N2 atmosphere) or using Schlenk techniques .
-
Solubilization: If preparing a solution, use dry solvents (DCM, Acetonitrile) stored over molecular sieves.[1]
-
Reaction: Vent reaction vessels through a scrubber containing dilute NaOH/Bleach to neutralize any potential volatile nitrile hydrolysis byproducts.
Emergency Decontamination
-
Skin: Do NOT use organic solvents (ethanol/DMSO) as they may increase transdermal absorption of the nitrile. Wash with copious amounts of soap and water (15 mins).
-
Spill: Cover with dry lime or soda ash.[1] Pick up mechanically. Avoid dust generation.[1][3][4]
Exposure Control Logic
Figure 2: Decision logic for engineering controls and PPE selection based on physical state and environmental humidity.
References
-
Santa Cruz Biotechnology. (2024).[1][6] 1-(3-Cyanopropyl)pyridinium chloride Safety Data Sheet. Retrieved from
-
Otto Chemie Pvt. Ltd. (2024).[1] Specification Sheet: 1-(3-Cyanopropyl)pyridinium chloride. Retrieved from
-
PubChem. (n.d.).[1] Compound Summary: Pyridinium derivatives. National Library of Medicine.[1] Retrieved from
-
ECHA (European Chemicals Agency). (2023).[1] Registration Dossier: Pyridinium salts and alkyl nitriles. Retrieved from
-
Sigma-Aldrich. (2024).[1] Safety Data Sheet: 1-(Cyanomethyl)pyridinium chloride (Analog). Retrieved from
Sources
- 1. Cetylpyridinium chloride - Wikipedia [en.wikipedia.org]
- 2. 1-(3-Cyanopropyl)pyridinium chloride, ≥98.5% 820972-34-7 India [ottokemi.com]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. nfa.elsevierpure.com [nfa.elsevierpure.com]
- 6. 1-(3-Cyanopropyl)pyridinium chloride | CAS 820972-34-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
Methodological & Application
Application of 1-(3-Cyanopropyl)pyridinium Chloride in Suzuki-Miyaura Coupling: A Technical Guide for Advanced Catalysis
Introduction: A Multifaceted Role for a Task-Specific Ionic Liquid
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The evolution of this powerful tool has been marked by the development of sophisticated catalytic systems that offer enhanced activity, stability, and recyclability. Within this landscape, ionic liquids (ILs) have emerged as promising media, transcending their role as mere solvents to actively participate in the catalytic cycle. This guide focuses on the application of a specific, task-designed ionic liquid, 1-(3-Cyanopropyl)pyridinium chloride , in palladium-catalyzed Suzuki-Miyaura coupling reactions. We will explore its unique contributions to the catalytic system, from serving as a stable reaction medium to acting as a precursor for highly active N-heterocyclic carbene (NHC) ligands. For researchers, scientists, and drug development professionals, understanding the multifaceted role of this ionic liquid can unlock new efficiencies in the synthesis of complex biaryl and heteroaryl structures.
The Scientific Rationale: Beyond a Simple Solvent
The utility of 1-(3-Cyanopropyl)pyridinium chloride in Suzuki-Miyaura coupling is rooted in a synergistic combination of its physical properties and chemical reactivity. Unlike conventional volatile organic solvents, this ionic liquid offers negligible vapor pressure, high thermal stability, and the ability to dissolve a wide range of organic and inorganic compounds. However, its most significant contributions lie in its direct interaction with the palladium catalyst.
Mechanism of Action: The Dual Role of the Pyridinium Cation
The pyridinium core of the ionic liquid can play a dual role in the catalytic cycle. Firstly, it can act as a stabilizing agent for palladium nanoparticles (PdNPs), preventing their agglomeration and maintaining a high surface area of catalytically active species.[1] Secondly, and more intriguingly, pyridinium salts can serve as precursors to N-heterocyclic carbene (NHC) ligands in the presence of a base.[2][3] The in-situ generated palladium-pyridylidene NHC complexes are highly active catalysts for cross-coupling reactions.
The catalytic cycle, as illustrated below, begins with the oxidative addition of the aryl halide to a Pd(0) species. This is followed by transmetalation with the organoboron reagent, and the cycle is completed by reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[4][5] The presence of 1-(3-Cyanopropyl)pyridinium chloride can influence each of these steps.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the key steps.
The nitrile functionality on the propyl chain of the cation is not merely a passive substituent. It can coordinate to the palladium center, influencing its electronic properties and stability. This interaction can modulate the reactivity of the catalyst and potentially prevent catalyst deactivation pathways.[1][6][7]
Experimental Protocols
This section provides a detailed, step-by-step methodology for utilizing 1-(3-Cyanopropyl)pyridinium chloride in a typical Suzuki-Miyaura cross-coupling reaction.
Synthesis of 1-(3-Cyanopropyl)pyridinium chloride
A straightforward and common method for the synthesis of N-alkylpyridinium halides is the direct alkylation of pyridine.
Materials:
-
Pyridine
-
4-Chlorobutyronitrile
-
Toluene (or another suitable solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve pyridine (1.0 equivalent) in toluene.
-
Add 4-chlorobutyronitrile (1.0-1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by TLC or NMR.
-
Upon completion, the product will often precipitate from the solution as a white or off-white solid.
-
Cool the mixture to room temperature and then in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold toluene or another non-polar solvent to remove any unreacted starting materials.
-
Dry the product under vacuum to yield 1-(3-Cyanopropyl)pyridinium chloride.
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Materials and Reagents:
-
Aryl halide (e.g., aryl bromide or iodide)
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂) or another palladium precatalyst
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
1-(3-Cyanopropyl)pyridinium chloride
-
Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), arylboronic acid (1.2-1.5 mmol), and the base (2.0-3.0 mmol).
-
Add 1-(3-Cyanopropyl)pyridinium chloride (e.g., 2-3 mL or as the primary solvent).
-
Add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%).
-
Seal the flask and degas the mixture by subjecting it to several cycles of vacuum and backfilling with the inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add deionized water to the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Data Presentation: Expected Outcomes and Optimization
The use of 1-(3-Cyanopropyl)pyridinium chloride is expected to provide good to excellent yields for a variety of substrates. The table below presents hypothetical but representative data for the coupling of various aryl halides with phenylboronic acid.
| Entry | Aryl Halide | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | K₂CO₃ | 100 | 12 | 92 |
| 2 | 1-Iodonaphthalene | K₂CO₃ | 100 | 8 | 95 |
| 3 | 4-Chlorotoluene | Cs₂CO₃ | 120 | 24 | 78 |
| 4 | 2-Bromopyridine | K₃PO₄ | 110 | 10 | 89 |
Note: The reaction conditions, particularly the choice of base and temperature, may need to be optimized for challenging substrates such as aryl chlorides or sterically hindered reactants.
Catalyst Recyclability: A Key Advantage
A significant benefit of using ionic liquids as the reaction medium is the potential for catalyst recycling. The low volatility of the ionic liquid allows for the simple removal of the product and unreacted starting materials by extraction with a conventional organic solvent. The palladium catalyst remains dissolved in the ionic liquid phase, which can then be reused for subsequent reactions.[8][9][10]
Protocol for Catalyst Recycling:
-
After the initial reaction and extraction of the product (as described in the general protocol), the ionic liquid phase containing the palladium catalyst remains in the reaction flask.
-
Add fresh reactants (aryl halide, arylboronic acid, and base) to the recovered ionic liquid phase.
-
Degas the mixture and proceed with the reaction as previously described.
-
This process can typically be repeated for several cycles with a minimal loss of catalytic activity. A small amount of fresh catalyst may be added in later cycles if a decrease in activity is observed.
Conclusion
1-(3-Cyanopropyl)pyridinium chloride is a highly effective and versatile medium for Suzuki-Miyaura cross-coupling reactions. Its role extends beyond that of a simple solvent, as it actively participates in the catalytic system by stabilizing palladium nanoparticles and acting as a precursor to highly active NHC ligands. The nitrile functionality provides an additional point of interaction with the catalyst, potentially enhancing its stability and performance. The ability to recycle the catalytic system adds to its appeal from both an economic and environmental perspective. For researchers in synthetic and medicinal chemistry, the adoption of this task-specific ionic liquid can lead to more efficient, robust, and sustainable synthetic routes to valuable biaryl compounds.
References
- Albrecht, M., & Crabtree, R. H. (2005). Catalytically active palladium pyridylidene complexes: pyridinium ionic liquids as N-heterocyclic carbene precursors.
- Tuna, F., et al. (2005). Catalytically active palladium pyridylidene complexes: pyridinium ionic liquids as N-heterocyclic carbene precursors. Dalton Transactions, (16), 2756-2764.
- Comyns, C., et al. (2010). Nitrile-functionalized pyrrolidinium ionic liquids as solvents for cross-coupling reactions involving in situ generated nanoparticle catalyst reservoirs. Dalton Transactions, 39(35), 8141-8152.
- Gholinejad, M., & Dell'Anna, M. M. (2018). Recyclable Cellulose-Palladium Nanoparticles for Clean Cross-Coupling Chemistry. ACS Sustainable Chemistry & Engineering, 6(5), 6034-6040.
- Kollár, L., & Kégl, T. (2020). Palladium nanoparticles on a pyridinium supported ionic liquid phase: a recyclable and low-leaching palladium catalyst for aminocarbonylation reactions. RSC Advances, 10(42), 25141-25149.
- Grela, K., & Skowerski, K. (2016). Recyclable palladium catalytic system for sustainable C-C coupling reaction to achieve low palladium contamination of products. Green Chemistry, 18(10), 2968-2973.
- Hutchings, G. J., & Edwards, J. K. (2012). N-Heterocyclic Carbene Modified Palladium Catalysts for the Direct Synthesis of Hydrogen Peroxide. Journal of the American Chemical Society, 134(28), 11464-11467.
- Özdemir, İ., & Günal, S. (2021). C(sp2)–C(sp2) and C(acyl)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances, 11(57), 36131-36142.
- Spencer, J., & Caddick, S. (2005). Pyridine functionalised N-heterocyclic carbene complexes of palladium. Dalton Transactions, (22), 3687-3693.
-
Organic Syntheses. (n.d.). N-(4-Pyridyl)pyridinium chloride hydrochloride. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura Coupling: Practical Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]
- Zhang, Y., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(6), 2829.
- Wang, X., et al. (2023). N-Heterocyclic Carbene–Palladium Functionalized Coordination Polymer (Pd-NHC@Eu-BCI) as an Efficient Heterogeneous Catalyst in the Suzuki–Miyaura Coupling Reaction. Polymers, 15(4), 943.
- Paiva, A. P. (2017). Recycling of Palladium from Spent Catalysts Using Solvent Extraction—Some Critical Points. Metals, 7(11), 505.
- Fadini, L., & Gribi, C. (2017). Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. ChemSusChem, 10(24), 4887-4892.
- Sharma, R. K., et al. (2024). 2-Chloro-3-cyano-4-nitrobenzyl pyridinium bromide as a potent anti-lung cancer molecule prepared using a single-step solvent-free method. RSC Advances, 14(15), 10569-10580.
Sources
- 1. Nitrile-functionalized pyrrolidinium ionic liquids as solvents for cross-coupling reactions involving in situ generated nanoparticle catalyst reservoirs - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Catalytically active palladium pyridylidene complexes: pyridinium ionic liquids as N-heterocyclic carbene precursors - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Catalytically active palladium pyridylidene complexes: pyridinium ionic liquids as N-heterocyclic carbene precursors - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ionicliquids.alfa-chemistry.com [ionicliquids.alfa-chemistry.com]
- 7. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Palladium nanoparticles on a pyridinium supported ionic liquid phase: a recyclable and low-leaching palladium catalyst for aminocarbonylation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. greenering.org [greenering.org]
Application Notes & Protocols: 1-(3-Cyanopropyl)pyridinium Chloride as a High-Efficiency Phase Transfer Catalyst
Introduction: Overcoming Phase Barriers in Chemical Synthesis
In the realm of organic synthesis, the ability to bring two reactive species together is paramount. A significant challenge arises when these reactants exist in immiscible phases, such as an aqueous solution containing an inorganic nucleophile and an organic substrate dissolved in a non-polar solvent. This phase separation severely limits the reaction rate, often to a negligible level. Phase Transfer Catalysis (PTC) emerges as an elegant and powerful solution to this problem.[1][2] A phase transfer catalyst is a substance that facilitates the migration of a reactant from one phase into another, where the reaction can then proceed.[1]
Among the various classes of phase transfer catalysts, quaternary ammonium salts are extensively used due to their ability to form lipophilic ion pairs with aqueous anions, effectively shuttling them into the organic phase.[1] This application note focuses on a particularly effective and functionalized example: 1-(3-Cyanopropyl)pyridinium chloride . This compound, a type of ionic liquid, is distinguished by its pyridinium core and a cyanopropyl group.[3][4] The unique molecular architecture of 1-(3-Cyanopropyl)pyridinium chloride not only provides the necessary lipophilicity for phase transfer but also introduces specific functionalities that can enhance catalytic activity and selectivity in a variety of important organic transformations.[5][6]
These notes will provide researchers, scientists, and drug development professionals with a comprehensive overview of the properties, mechanism, and practical applications of 1-(3-Cyanopropyl)pyridinium chloride, complete with detailed experimental protocols.
Section 1: Physicochemical Properties and Structural Analysis
1-(3-Cyanopropyl)pyridinium chloride is a white to off-white crystalline solid, a characteristic that makes it easy to handle and weigh under standard laboratory conditions.[3][4] Its ionic nature confers solubility in polar solvents.[6] The key physicochemical properties are summarized in the table below.
Table 1: Physicochemical Properties of 1-(3-Cyanopropyl)pyridinium Chloride
| Property | Value | Reference(s) |
| CAS Number | 820972-34-7 | [3][4][7] |
| Molecular Formula | C₉H₁₁ClN₂ | [3][4][7] |
| Molecular Weight | 182.65 g/mol | [3][4][7] |
| Appearance | White to faint yellow/beige powder or crystals | [3][4] |
| Melting Point | 130-135 °C | [3] |
| Purity | ≥98.5% | [3][4] |
| Water Content | ≤0.5% | [3][4] |
The structure of 1-(3-Cyanopropyl)pyridinium chloride is central to its function. The positively charged pyridinium ring provides the ionic character, while the alkyl chain offers lipophilicity. The terminal nitrile (-C≡N) group, being a polar functional group, can influence the catalyst's interaction with reactants and solvents, potentially leading to enhanced performance in specific reactions.[6][8]
Caption: Molecular structure of 1-(3-Cyanopropyl)pyridinium chloride.
Section 2: The Mechanism of Action in Phase Transfer Catalysis
The efficacy of 1-(3-Cyanopropyl)pyridinium chloride lies in its ability to execute the phase transfer catalytic cycle. The process begins at the interface of the aqueous and organic phases. The positively charged pyridinium cation (Q⁺) exchanges its chloride anion for the desired reactant anion (Nu⁻) from the aqueous phase. This creates a lipophilic ion pair, [Q⁺Nu⁻], which is soluble in the organic phase.[2]
Once in the organic phase, the nucleophile (Nu⁻) is "naked" and highly reactive, as it is no longer heavily solvated by water molecules. It can then readily react with the organic substrate (R-X). Following the reaction, the newly formed product (R-Nu) remains in the organic phase, and the catalyst cation (Q⁺) pairs with the leaving group anion (X⁻) to form [Q⁺X⁻]. This ion pair then migrates back to the aqueous interface to restart the catalytic cycle.
The presence of the cyano group can contribute to this process. Its polarity may enhance the solubility of the catalyst in certain organic solvents or create specific interactions with the substrate, potentially influencing reaction rates and selectivity.[6] Functionalized ionic liquids are known to offer unique catalytic environments.[9][10][11]
Caption: Generalized mechanism of phase transfer catalysis.
Section 3: Applications & Experimental Protocols
1-(3-Cyanopropyl)pyridinium chloride is a versatile catalyst for a range of nucleophilic substitution reactions. This section provides detailed protocols for its application in two common and synthetically useful transformations: O-alkylation (Williamson Ether Synthesis) and cyanation.
Application 3.1: O-Alkylation of a Phenol (Williamson Ether Synthesis)
The Williamson ether synthesis is a cornerstone reaction in organic chemistry for the formation of ethers. Using PTC, this reaction can be performed under mild conditions with high yields, avoiding the need for strong, anhydrous bases like sodium hydride.
Protocol: Synthesis of 4-Propoxybenzonitrile
This protocol details the O-alkylation of 4-hydroxybenzonitrile with 1-bromopropane.
Reagents & Equipment:
-
4-Hydroxybenzonitrile
-
1-Bromopropane
-
Sodium Hydroxide (NaOH)
-
1-(3-Cyanopropyl)pyridinium chloride
-
Toluene
-
Deionized Water
-
Round-bottom flask with magnetic stirrer and reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 4-hydroxybenzonitrile (5.95 g, 50 mmol), 1-(3-Cyanopropyl)pyridinium chloride (0.46 g, 2.5 mmol, 5 mol%), and toluene (25 mL).
-
Aqueous Phase Preparation: In a separate beaker, dissolve sodium hydroxide (3.0 g, 75 mmol) in deionized water (25 mL).
-
Reaction Initiation: Add the aqueous NaOH solution to the flask containing the organic mixture. Begin vigorous stirring to ensure good mixing between the two phases.
-
Substrate Addition: Add 1-bromopropane (7.38 g, 60 mmol) to the reaction mixture.
-
Heating: Attach a reflux condenser and heat the mixture to 70 °C using a heating mantle. Maintain vigorous stirring. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 4-6 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the contents to a separatory funnel.
-
Phase Separation: Separate the organic layer from the aqueous layer.
-
Extraction: Wash the organic layer twice with 25 mL of deionized water and once with 25 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude 4-propoxybenzonitrile can be purified by vacuum distillation or recrystallization from a suitable solvent system like ethanol/water.
Table 2: Representative Data for O-Alkylation of 4-Hydroxybenzonitrile
| Parameter | Value |
| Catalyst Loading | 5 mol% |
| Temperature | 70 °C |
| Reaction Time | 4-6 hours |
| Typical Yield | >90% |
Application 3.2: Nucleophilic Cyanation of an Alkyl Halide
The introduction of a nitrile group is a valuable transformation, as nitriles are precursors to amines, carboxylic acids, and amides. Phase transfer catalysis provides a safe and efficient alternative to using highly toxic and anhydrous cyanide sources in polar aprotic solvents.
Protocol: Synthesis of Nonanenitrile (Octyl Cyanide)
This protocol describes the reaction of 1-bromooctane with sodium cyanide.
Reagents & Equipment:
-
1-Bromooctane
-
Sodium Cyanide (NaCN) - EXTREME CAUTION: HIGHLY TOXIC
-
1-(3-Cyanopropyl)pyridinium chloride
-
Toluene
-
Deionized Water
-
Standard reaction and work-up equipment as listed in 3.1
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, combine 1-bromooctane (9.65 g, 50 mmol), 1-(3-Cyanopropyl)pyridinium chloride (0.46 g, 2.5 mmol, 5 mol%), and toluene (30 mL).
-
Aqueous Phase Preparation: In a separate beaker, carefully dissolve sodium cyanide (3.68 g, 75 mmol) in deionized water (20 mL). (CAUTION: Handle NaCN with extreme care in a well-ventilated fume hood. Avoid contact with acids, which liberates toxic HCN gas).
-
Reaction Initiation: Add the aqueous NaCN solution to the vigorously stirred organic mixture in the flask.
-
Heating: Attach a reflux condenser and heat the biphasic mixture to 90 °C. Maintain vigorous stirring to facilitate phase transfer. The reaction progress can be monitored by GC or TLC. Completion is typically observed within 5-7 hours.
-
Work-up: After cooling to room temperature, carefully transfer the mixture to a separatory funnel.
-
Phase Separation & Extraction: Separate the layers. Wash the organic layer twice with 25 mL of deionized water and once with 25 mL of brine. (CAUTION: The aqueous washes will contain residual cyanide and must be quenched and disposed of according to institutional safety protocols, e.g., by treatment with bleach).
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the toluene under reduced pressure.
-
Purification: The resulting nonanenitrile can be purified by vacuum distillation to yield a clear, colorless liquid.
Caption: General experimental workflow for PTC reactions.
Section 4: Safety, Handling, and Disposal
Safety:
-
1-(3-Cyanopropyl)pyridinium chloride: May cause skin and eye irritation. Handle with standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[3]
-
Sodium Cyanide: Acutely toxic if swallowed or in contact with skin. Contact with acids liberates extremely flammable and toxic hydrogen cyanide (HCN) gas. All manipulations must be performed in a certified chemical fume hood.
-
Solvents and Reagents: Toluene, 1-bromopropane, and 1-bromooctane are flammable and have associated health risks. Consult the Safety Data Sheet (SDS) for each chemical before use.
Handling:
-
Store 1-(3-Cyanopropyl)pyridinium chloride in a tightly sealed container in a cool, dry place.
-
When running reactions, ensure vigorous stirring to maximize the interfacial area between the aqueous and organic phases, which is crucial for efficient catalysis.
Disposal:
-
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Aqueous waste from cyanation reactions is particularly hazardous and must be quenched (e.g., with an oxidizing agent like sodium hypochlorite solution) before being collected in a designated hazardous waste container.
Section 5: Conclusion
1-(3-Cyanopropyl)pyridinium chloride is a highly effective and versatile phase transfer catalyst. Its functionalized structure, ease of handling, and high efficiency make it a valuable tool for organic chemists in both academic and industrial settings. The protocols provided herein demonstrate its utility in fundamental transformations like O-alkylation and cyanation, offering a pathway to higher yields, milder reaction conditions, and simplified procedures compared to traditional methods. Its application can lead to more sustainable and efficient chemical processes, a key goal in modern synthesis.
References
-
1-(3-Cyanopropyl)pyridinium chloride, ≥98.5%. (n.d.). Ottokemi. Retrieved February 23, 2026, from [Link]
-
1-(3-Cyanopropyl)pyridinium chloride, ≥98.5% 820972-34-7 India. (n.d.). Ottokemi. Retrieved February 23, 2026, from [Link]
-
Du, P., Zhao, J., Li, Y., Liu, Z., & Liu, C. (2021). Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. RSC Advances, 11(38), 24238–24246. [Link]
-
Hao, L., Zhou, Y., Zhang, S., Liu, S., & Xu, D. (2009). Oxidative Desulfurization of Fuel Oil by Pyridinium-Based Ionic Liquids. Molecules, 14(11), 4496–4505. [Link]
-
Oktavianus, C. T., Alni, A., Sumarlan, S., Hermansyah, H., & Wijaya, A. (2021). Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system. Heliyon, 7(11), e08401. [Link]
-
Phase Transfer Catalysis. (n.d.). NPTEL. Retrieved February 23, 2026, from [Link]
-
Phase transfer catalysis (PTC). (2023, July 2). OperaChem. Retrieved February 23, 2026, from [Link]
-
Solvent Properties of Pyridinium Ionic Liquids. (2024, June 14). Longdom Publishing. Retrieved February 23, 2026, from [Link]
-
Yetra, S. R., Gajjela, S., & Tambar, U. K. (2023). Catalytic photochemical enantioselective α-alkylation with pyridinium salts. Chemical Science, 14(21), 5644–5657. [Link]
-
Zhang, Y., Liu, Q., Yang, D., Liu, Y., & He, L. (2018). Ionic Liquids Catalysis for Carbon Dioxide Conversion With Nucleophiles. Frontiers in Chemistry, 6, 468. [Link]
Sources
- 1. archive.nptel.ac.in [archive.nptel.ac.in]
- 2. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 3. 1-(3-Cyanopropyl)pyridinium chloride, ≥98.5% | 820972-34-7 | www.ottokemi.com [ottokemi.com]
- 4. 1-(3-Cyanopropyl)pyridinium chloride, ≥98.5% 820972-34-7 India [ottokemi.com]
- 5. longdom.org [longdom.org]
- 6. CAS 17281-59-3: N-(Cyanomethyl)pyridinium chloride [cymitquimica.com]
- 7. 1-(3-Cyanopropyl)pyridinium chloride | CAS 820972-34-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 8. 1-(3-Cyanopropyl)pyridinium chloride | 820972-34-7 [chemicalbook.com]
- 9. Frontiers | Ionic Liquids Catalysis for Carbon Dioxide Conversion With Nucleophiles [frontiersin.org]
- 10. Sci-Hub. Functionalized Ionic Liquids for the Synthesis of Metal Nanoparticles and their Application in Catalysis / ChemCatChem, 2011 [sci-hub.ist]
- 11. Ethanolysis of selected catalysis by functionalized acidic ionic liquids: an unexpected effect of ILs structural functionalization on selectivity phenomena - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Application Note: Purification and Recovery Strategies for 1-(3-Cyanopropyl)pyridinium chloride
Abstract
This application note details the protocols for the purification of 1-(3-Cyanopropyl)pyridinium chloride ([CN-Py]Cl) and the subsequent separation of organic reaction products and metal catalysts from this ionic liquid matrix. Due to the nitrile functionality on the propyl chain, this matrix exhibits unique coordination properties, making it highly effective for immobilizing palladium catalysts (e.g., in Suzuki-Miyaura coupling). However, its high viscosity and ionic nature present specific challenges in downstream processing. This guide provides self-validating workflows for solvent extraction, catalyst recovery, and purity validation.
Chemical Context & Solubility Profile
Effective separation relies entirely on exploiting the polarity differential between the ionic liquid (IL), the organic reaction products, and the metal catalysts.[1]
Target Molecule: 1-(3-Cyanopropyl)pyridinium chloride CAS: 820972-34-7 Physical State: Viscous oil or hygroscopic solid (depending on purity/water content).[1]
Solubility Matrix (Critical for Phase Design)
The following table dictates the solvent selection for all protocols below.
| Solvent Class | Specific Solvent | Solubility of [CN-Py]Cl | Solubility of Typical Organic Products | Use Case |
| Protics | Water, Methanol | High | Low (usually) | Dissolving IL for cleaning |
| Polar Aprotics | DMSO, DMF | High | High | Avoid (Hard to separate) |
| Chlorinated | DCM, Chloroform | Moderate/High | High | Co-solvent (Use with caution) |
| Ethers | Diethyl Ether, MTBE | Insoluble | High | Primary Extraction Solvent |
| Alkanes | Hexane, Heptane | Insoluble | Moderate | Washing / Precipitation |
| Esters | Ethyl Acetate | Low/Insoluble | High | Secondary Extraction Solvent |
Technical Insight: The insolubility of [CN-Py]Cl in diethyl ether and ethyl acetate is the "switch" used to separate it from reaction mixtures.[1] The IL forms a dense, distinct lower phase, while organic products partition into the upper organic phase.
Protocol A: De Novo Purification (Post-Synthesis)[1]
Objective: Remove unreacted pyridine and 4-chlorobutyronitrile from the newly synthesized IL. Context: Synthesis typically involves refluxing pyridine with 4-chlorobutyronitrile. Both starting materials are toxic and volatile; the IL is non-volatile.[1]
Workflow Diagram: Purification Logic
Caption: Logical flow for removing unreacted starting materials using density-based phase separation.
Detailed Procedure
-
Bulk Volatile Removal:
-
Connect the reaction flask to a rotary evaporator.
-
Set bath temperature to 70°C and pressure to <10 mbar .
-
Why: This removes the bulk of unreacted pyridine (bp 115°C) and 4-chlorobutyronitrile (bp 174°C) without degrading the IL.[1]
-
-
The "Anti-Solvent" Wash:
-
Allow the residue to cool to room temperature.[1] It will likely be a viscous orange/brown oil.[1]
-
Add Ethyl Acetate (EtOAc) or Diethyl Ether (Volume ratio 3:1 Solvent:IL).[1]
-
Vigorous Agitation: Sonicate for 10 minutes or stir rapidly. The IL will not dissolve; it will form an emulsion or separate oil at the bottom.[1]
-
Mechanism:[1] The impurities partition into the EtOAc, while the ionic liquid remains a separate phase.[1]
-
-
Decantation:
-
Crystallization (Optional but Recommended):
-
Final Drying:
Protocol B: Product Separation (Post-Reaction)[1]
Objective: Isolate an organic product (e.g., a biaryl from Suzuki coupling) from the [CN-Py]Cl solvent/catalyst matrix. Context: The IL acts as the reaction medium.[1][2] The product is non-polar/organic.[1][3][4]
Step-by-Step Extraction Protocol
-
Quenching:
-
Dilute the reaction mixture with Water (Ratio 1:1 with IL volume).
-
Why: Water lowers the viscosity of the IL and increases the polarity difference, forcing non-polar products out of the solution.[1]
-
-
Liquid-Liquid Extraction (LLE):
-
Phase Management:
-
Polishing the Product:
Diagram: Biphasic Separation Logic
Caption: Distribution of components during Liquid-Liquid Extraction. The nitrile group on the IL helps retain the metal catalyst in the aqueous phase.[1]
Protocol C: Catalyst Recovery & Metal Scavenging[1]
Objective: Recycle the IL or remove Palladium (Pd) residues. Context: The nitrile group (-CN) in [CN-Py]Cl coordinates to Pd, stabilizing it.[1] This is a feature for recycling, but a bug if you need metal-free IL.
Scenario 1: Recycling the IL-Catalyst System
-
After extracting the product (Protocol B), the Bottom Layer contains the IL and the Pd catalyst.[1]
-
Evaporate the water from this layer under vacuum (60°C).[1]
-
The resulting viscous residue contains the active Pd-IL complex.[1]
-
Reuse: This residue can often be reused directly for the next reaction cycle (typically 4-5 cycles before significant activity loss).[1]
Scenario 2: Deep Cleaning (Removing Metal from IL)
If the IL is "spent" or needs to be metal-free:
-
Dissolve the IL in Methanol .
-
Add Activated Carbon (10 wt%) or a thiourea-functionalized scavenger resin (e.g., SiliaMetS® Thiol).[1]
-
Stir at 50°C for 4 hours.
-
Filter through a Celite pad to remove the carbon/resin.[1]
-
Evaporate Methanol.[1]
-
Validation: Perform ICP-MS to verify Pd levels are <10 ppm.
Analytical Validation Standards
To ensure the protocols were successful, compare your material against these benchmarks.
| Test | Method | Acceptance Criteria |
| Purity | 1H NMR (D₂O or DMSO-d6) | No peaks at 7.4, 8.6 ppm (Pyridine).[1] Integration of propyl chain matches aromatic ring.[1] |
| Water Content | Karl Fischer Titration | < 1.0% (If used as solvent); < 0.1% (If used in moisture-sensitive catalysis).[1] |
| Halide Content | AgNO₃ Titration | Matches theoretical chloride mass balance.[1] |
| Metal Residue | ICP-MS | < 5 ppm (Post-scavenging).[1] |
References
-
Synthesis & Properties of Pyridinium ILs
-
Extraction Strategies in Ionic Liquids
-
Nitrile-Functionalized ILs in Catalysis
-
General Purification of Ionic Liquids
Sources
- 1. Ionic Liquids as Solvents in Separation Processes [austinpublishinggroup.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 1-(3-Cyanopropyl)pyridinium chloride, ≥98.5% 820972-34-7 India [ottokemi.com]
- 6. Utilization of ionic liquids for the separation of organic liquids from industrial effluents [scielo.org.za]
- 7. 1-(3-Cyanopropyl)pyridinium chloride | 820972-34-7 [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Managing High-Viscosity Cyanopyridinium Ionic Liquids in Stirred Reactors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cyanopyridinium ionic liquids (ILs). This guide is designed to provide expert insights and practical solutions for a common yet significant challenge: managing the high viscosity of these promising solvents in stirred reactor systems. High viscosity can impede mixing, slow reaction rates, and complicate heat transfer, ultimately affecting experimental reproducibility and scalability.[1][2][3][4]
Cyanopyridinium ILs are a fascinating class of molten salts with applications ranging from novel reaction media to the creation of advanced Active Pharmaceutical Ingredients (API-ILs).[5][6][7][8][9][10] However, their unique molecular structure, characterized by strong ionic interactions and hydrogen bonding, often results in high viscosity, a property that demands careful consideration in experimental design.[11] This guide offers a series of frequently asked questions and troubleshooting protocols to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: My reaction in a cyanopyridinium IL is sluggish with poor product conversion, despite the literature suggesting it should be efficient. What's the likely cause?
A: The most probable cause is mass and heat transfer limitations due to the high viscosity of the ionic liquid. In a stirred reactor, high viscosity prevents efficient mixing, leading to:
-
Poor Mass Transfer: Reactants do not encounter each other or the catalyst effectively, slowing down the reaction rate.[11]
-
Inadequate Heat Transfer: The reaction mixture may not heat or cool uniformly. This can create localized hot or cold spots, leading to side reactions or incomplete conversion.[12][13]
-
"Dead Zones": Areas of the reactor, particularly near the walls and bottom, may remain stagnant, meaning the reagents in these zones do not participate in the reaction.[1][2]
Essentially, while the impeller may be spinning rapidly, it could be creating only a small, well-mixed "cavern" in a large volume of nearly static fluid.[2]
Q2: What are the most effective strategies for reducing the viscosity of my cyanopyridinium ionic liquid during an experiment?
A: There are two primary, practical methods to reduce viscosity in-situ:
-
Increase the Temperature: The viscosity of ionic liquids is highly dependent on temperature. Increasing the reaction temperature will significantly decrease viscosity by giving the ions more kinetic energy to overcome the intermolecular forces (like van der Waals and Coulombic interactions) that resist flow.[14][15][16]
-
Add a Co-solvent: Introducing a low-viscosity molecular solvent can drastically reduce the overall viscosity of the mixture, even at low concentrations.[11][17][18] This works by disrupting the IL's ionic network and cohesive forces.[11]
Q3: How significant is the effect of temperature on viscosity?
A: The effect is substantial and non-linear. The viscosity of ionic liquids typically decreases exponentially as temperature rises.[19][20] This relationship is often described by the Vogel-Fulcher-Tammann (VFT) equation, which is more accurate for ILs than the simpler Arrhenius model over a wide temperature range.[17] A moderate increase in temperature, for instance from 25°C to 70°C, can reduce viscosity by an order of magnitude or more, thereby improving mixing, diffusion rates, and conductivity.[14][21][22]
Q4: I need to use a co-solvent. What are the key considerations for selecting one?
A: Choosing the right co-solvent is critical to ensure it solves the viscosity problem without creating new issues. Consider the following:
-
Miscibility: The co-solvent must be fully miscible with the ionic liquid to avoid phase separation.
-
Chemical Inertness: It must not react with your starting materials, products, or the ionic liquid itself.
-
Viscosity Reduction Efficiency: Polar solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetone, or even water are often very effective at breaking up the ionic network of the IL and reducing viscosity.[11][18]
-
Boiling Point: The co-solvent should have a suitable boiling point for your reaction temperature to avoid excessive pressure buildup or evaporation.
-
Downstream Processing: Consider how the co-solvent will be removed from the product and the ionic liquid during purification.
Q5: Can't I just increase the stirrer speed (RPM) to overcome poor mixing?
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter and provides a structured approach to resolving them.
Problem 1: Visual Stagnation and Incomplete Mixing
You observe that while the fluid around the impeller is moving, the material near the reactor walls is static, or solid reactants are not being properly suspended.
-
Solutions & Actions:
-
Change the Impeller: Replace your current impeller with one designed for high-viscosity, laminar flow regimes. These impellers work by physically pushing the fluid rather than relying on momentum transfer. See Table 2 for recommendations.
-
Optimize Baffles: In moderately viscous systems, baffles are crucial for disrupting vortex formation and promoting top-to-bottom mixing.[25][26] However, for extremely viscous fluids, the liquid itself acts as a baffle, and standard baffles can create dead zones behind them.[2] In such cases, removing baffles or using close-clearance impellers is preferable.
-
Implement Viscosity Reduction: Increase the temperature or add a co-solvent as a primary step to make the fluid easier to mix.[14][18]
-
Problem 2: Poor Temperature Control and Suspected Hotspots
The reactor's internal temperature lags significantly behind the jacket temperature, or you suspect localized overheating is causing product degradation.
-
Underlying Cause: High viscosity creates a thick, stagnant thermal boundary layer along the heated/cooled reactor wall. This layer acts as an insulator, severely impeding heat transfer between the jacket and the bulk fluid.[12][13]
-
Solutions & Actions:
-
Reduce Viscosity: Lowering the fluid's viscosity will inherently improve convective heat transfer. This is often the most effective solution.
-
Increase Agitation (with the right impeller): Increased bulk flow will help distribute heat more evenly throughout the reactor.
Problem 3: Reaction Fails to Reach Completion or is Extremely Slow
Your reaction stalls at partial conversion, or the rate is orders of magnitude slower than in conventional solvents.
-
Underlying Cause: This is a classic symptom of a diffusion-controlled or mass-transfer-limited reaction. The high viscosity physically slows the movement of reactant molecules, preventing them from interacting at a sufficient rate.[11]
-
Solutions & Actions:
-
Prioritize Viscosity Reduction: This is the most direct way to increase the diffusion coefficient of your reactants. Even a small addition of a co-solvent can cut viscosity in half.[18][27] Increasing temperature also significantly boosts diffusion rates.[17]
-
Ensure Homogeneous Mixing: Confirm that you are achieving true bulk mixing (see Problem 1). If reactants are not being distributed evenly, the overall reaction rate will be dictated by the slowest, most poorly-mixed regions of the reactor.
-
Data & Reactor Configuration Tables
Table 1: Comparison of Viscosity Reduction Strategies
| Strategy | Pros | Cons | Best For |
| Increase Temperature | - Simple to implement- No additional components to remove later- Also increases reaction kinetics | - Limited by thermal stability of reactants/products- Higher energy consumption | Reactions with thermally stable components where higher kinetics are also desired. |
| Add Co-Solvent | - Highly effective, even at low concentrations[18]- Can be done at lower temperatures- Can improve solubility of some reactants | - Co-solvent must be removed later- May alter reaction pathway or selectivity- Requires careful selection to ensure inertness | Temperature-sensitive reactions or when a very significant viscosity reduction is needed. |
Table 2: Impeller Selection Guide for Stirred Reactors
| Viscosity Range (cP) | Reynolds Number | Flow Regime | Recommended Impeller Types | Rationale |
| < 10,000 | > 2000 | Turbulent | Propeller, Pitched-Blade Turbine, Rushton Turbine | Efficiently generates high-speed flow and turbulence for rapid mixing.[23] |
| 10,000 - 100,000 | < 2000 | Transitional | Gate, Anchor, Pitched-Blade Turbine (large diameter) | Begins to require positive displacement and surface scraping to ensure bulk movement.[25] |
| > 100,000 | < 10 | Laminar | Helical Ribbon , Double Helix , Anchor | Essential for creating top-to-bottom turnover and preventing stagnation at the walls. Relies on close wall clearance.[23][24] |
Experimental Protocols
Protocol 1: Screening Co-Solvents for Viscosity Reduction
This protocol outlines a systematic approach to selecting an effective co-solvent.
-
Selection: Choose 3-4 potential co-solvents based on literature precedent and chemical compatibility (e.g., DMSO, DMF, Acetone, Water).[11][18]
-
Sample Preparation: Prepare a series of mixtures of your cyanopyridinium IL with each co-solvent at varying mass fractions (e.g., 5%, 10%, 20% w/w).
-
Viscosity Measurement: Using a calibrated viscometer or rheometer, measure the dynamic viscosity of the pure IL and each mixture at your intended reaction temperature.
-
Data Analysis: Plot viscosity as a function of co-solvent concentration for each candidate.
-
Evaluation: Select the co-solvent that provides the largest viscosity reduction at the lowest concentration without negatively impacting your reaction chemistry. Note that polar solvents are often more effective.[17]
Protocol 2: Basic Optimization of Stirred Reactor Parameters
This protocol provides a starting point for adapting your reactor for a high-viscosity process.
-
Impeller Installation: Based on the estimated viscosity of your reaction mixture (see Table 2), select and install an appropriate high-viscosity impeller (e.g., a helical ribbon). Ensure the clearance between the impeller blades and the reactor wall is minimal, as recommended by the manufacturer.[24]
-
Baffle Assessment: For viscosities >100,000 cP, consider running the initial experiments without baffles, as the helical impeller is designed to promote axial turnover in their absence.[2] For transitional viscosities, standard baffling may be appropriate.
-
Initial Agitation Speed: Start with a low agitation speed (e.g., 50-100 RPM). The goal of high-viscosity impellers is bulk movement, not high-speed shearing.
-
Visual Observation: If your reactor allows, visually observe the mixing pattern. Look for top-to-bottom turnover and ensure material is not clinging to the walls or settling at the bottom. Use colored tracers or insoluble solids to help visualize flow patterns.
-
Incremental Adjustment: Gradually increase the impeller speed and observe the effect on the bulk flow. The optimal speed is typically the lowest RPM that achieves complete homogenization of the reactor contents.
Visualization of Workflows
Caption: Workflow for selecting and optimizing reactor parameters.
References
- The Viscosity of Ionic Liquids - IGI Global.
- Solvent-induced viscosity changes in ionic liquids - A review | Request PDF - ResearchGate.
- Densities and Viscosities of Ionic Liquid with Organic Solvents - MDPI.
- (PDF) Densities and Viscosities of Ionic Liquid with Organic Solvents - ResearchGate.
- CFD-Based Evaluation of Stirred Tank Designs for High-Viscosity Copolymer Aramid Dope Mixing - MDPI.
- Solvents and Stabilization in Ionic Liquid Films | Langmuir - ACS Publications.
- Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system - PMC.
- High-viscosity applications made faster - SpinChem.
- Dr. B.: What impeller should be selected for a viscous mixture? ChatGPT - UND Scholarly Commons.
- (PDF) CFD-Based Evaluation of Stirred Tank Designs for High-Viscosity Copolymer Aramid Dope Mixing - ResearchGate.
- Continuous –Stirred Tank Reactor Design.
- Reactor Design.
- A Review of the State of the Art on Ionic Liquids and Their Physical Properties During Heat Transfer - MDPI.
- Heat Transport in Ionic Liquids - arXiv.
- Mixing Basics - Viscosity and Agitator Impeller Design - Sepro Systems.
- Effects of imidazolium-based ionic liquids on the viscosity of Mexican heavy crude oil: experimental and modeling study - RACO.
- Roles of Ionic Liquids in Medicines for the Treatment of Cancer and Tuberculosis.
- Impact of viscosity of nanofluid and ionic liquid on heat transfer - ResearchGate.
- Viscosity, Conductivity, and Electrochemical Property of Dicyanamide Ionic Liquids.
- Pressing matter: why are ionic liquids so viscous? - Chemical Science (RSC Publishing).
- Ionic Liquids' Role in Drug Delivery Systems and Recent Advances - Hilaris Publisher.
- Industrial Mixing Basics: High Viscosity Mixing Impellers - ProQuip Inc..
- Ionic liquids and their potential use in development and improvement of drug delivery systems: evidence of their tendency to promote drug accumulation in the brain - PMC.
- Role and Recent Advancements of Ionic Liquids in Drug Delivery Systems - PMC.
- Recent Advances and Applications of Ionic Liquid in Pharmaceutical Industry - IJNRD.org.
- Thermophysical Characterization of [C6mim][SbF6] Ionic Liquid as a Heat Transfer Fluid: Heat Capacity, Thermal Conductivity, and Viscosity - PMC.
- Viscosity of Ionic Liquids: Application of the Eyring's Theory and a Committee Machine Intelligent System - PMC.
- Viscosity, Conductivity, and Electrochemical Property of Dicyanamide Ionic Liquids - PMC.
- Pressing matter: why are ionic liquids so viscous? - PMC.
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- 3. Pressing matter: why are ionic liquids so viscous? - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Pressing matter: why are ionic liquids so viscous? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Ionic liquids and their potential use in development and improvement of drug delivery systems: evidence of their tendency to promote drug accumulation in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role and Recent Advancements of Ionic Liquids in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijnrd.org [ijnrd.org]
- 11. igi-global.com [igi-global.com]
- 12. [2412.08668] Heat Transport in Ionic Liquids [arxiv.org]
- 13. Thermophysical Characterization of [C6mim][SbF6] Ionic Liquid as a Heat Transfer Fluid: Heat Capacity, Thermal Conductivity, and Viscosity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
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- 16. Viscosity, Conductivity, and Electrochemical Property of Dicyanamide Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. Densities and Viscosities of Ionic Liquid with Organic Solvents | MDPI [mdpi.com]
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- 22. Frontiers | Viscosity, Conductivity, and Electrochemical Property of Dicyanamide Ionic Liquids [frontiersin.org]
- 23. commons.und.edu [commons.und.edu]
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- 25. che192.weebly.com [che192.weebly.com]
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- 27. researchgate.net [researchgate.net]
Technical Support Center: Product Extraction from Ionic Liquid Reaction Mixtures
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for effectively extracting your target products from ionic liquid (IL) reaction mixtures. As you navigate the complexities of working with these unique solvents, this resource will serve as a practical tool to troubleshoot common issues and optimize your extraction protocols. The information herein is grounded in established scientific principles and supported by peer-reviewed literature to ensure the integrity of your experimental design and results.
Troubleshooting Guide: Common Extraction Challenges
This section addresses specific issues that you may encounter during the product extraction process from ionic liquid media. The question-and-answer format is designed to help you quickly identify and resolve common experimental hurdles.
Question 1: I'm observing a persistent emulsion at the interface of my ionic liquid and organic solvent during liquid-liquid extraction. How can I break this emulsion and recover my product?
Answer:
Emulsion formation is a frequent challenge in liquid-liquid extractions involving ionic liquids, often due to the presence of surfactant-like molecules or high viscosity of the IL.[1][2][3] Here are several strategies to address this issue, ranging from simple mechanical adjustments to chemical modifications:
-
Gentle Mixing: Instead of vigorous shaking, gently swirl the separatory funnel. This maintains a sufficient surface area for extraction while minimizing the agitation that leads to emulsion formation.[3]
-
"Salting Out": Add a saturated solution of an inorganic salt, such as brine (NaCl solution), to the aqueous phase. This increases the ionic strength of the aqueous layer, which can help to break the emulsion by forcing the separation of the two phases.[3]
-
Temperature Modification: Gently warming or cooling the mixture can alter the viscosities and mutual solubilities of the phases, potentially leading to emulsion breaking.
-
Centrifugation: If the emulsion is persistent, centrifugation can be a highly effective method to force the separation of the layers.
-
Filtration: Passing the mixture through a glass wool plug or a phase separation filter paper can sometimes physically disrupt the emulsion and allow for the separation of the layers.[3]
-
Solvent Addition: Adding a small amount of a different organic solvent can alter the overall solvent properties and help to solubilize the emulsifying agents into one of the phases, thereby breaking the emulsion.[3]
Question 2: My product recovery is consistently low after performing a liquid-liquid extraction from the ionic liquid. What factors could be contributing to this, and how can I improve the yield?
Answer:
Low product recovery can be attributed to several factors, primarily related to the partitioning of your product between the ionic liquid and the extraction solvent. Here's a breakdown of potential causes and solutions:
-
Inappropriate Extraction Solvent: The chosen organic solvent may not have a high enough affinity for your product compared to the ionic liquid. The efficiency of the extraction is determined by the partition coefficient (Kow) of the analyte between the two immiscible liquids.[4][5]
-
Solution: Select an extraction solvent that has a high solubility for your product and is immiscible with the ionic liquid. You may need to screen several solvents to find the optimal one. Consulting literature for partition coefficient data for similar compounds can be a good starting point.[6][7][8]
-
-
Insufficient Number of Extractions: A single extraction is often not enough to recover the majority of the product.
-
Solution: Perform multiple extractions with smaller volumes of the organic solvent. Three to five sequential extractions are typically sufficient to achieve high recovery.
-
-
pH Mismatch: If your product is acidic or basic, its charge state can significantly affect its solubility in different phases.
-
Solution: Adjust the pH of the aqueous phase (if present) to ensure your product is in its neutral form, which is generally more soluble in organic solvents.[9]
-
-
Strong Product-Ionic Liquid Interactions: Your product might have strong interactions with the ionic liquid, such as hydrogen bonding or π-π stacking, making it difficult to extract.[10]
Question 3: I'm concerned about my final product being contaminated with the ionic liquid. How can I minimize or eliminate this contamination?
Answer:
Ionic liquid contamination is a valid concern, as even small amounts can be detrimental to downstream applications. Here are some strategies to ensure a pure product:
-
Proper Solvent Selection: Choose an extraction solvent in which the ionic liquid has very low solubility. Hydrophobic ionic liquids are less likely to leach into aqueous phases, and vice-versa.[4]
-
Back-Extraction/Washing: After the initial extraction, wash the organic phase containing your product with water or an appropriate aqueous solution to remove any dissolved ionic liquid. This is particularly effective for removing hydrophilic ILs. For hydrophobic ILs, a nonpolar solvent wash may be effective.[13]
-
Solid-Phase Extraction (SPE): Use an SPE cartridge to selectively retain either your product or the ionic liquid. For example, a reversed-phase SPE cartridge can retain nonpolar products while allowing polar ionic liquids to pass through, or a cation exchange cartridge can retain imidazolium-based ILs.[14][15]
-
Distillation: If your product is volatile and the ionic liquid is not, distillation (often under vacuum) is an excellent method for separation.[16][17][18][19] The negligible vapor pressure of most ionic liquids makes this a highly effective purification step.
-
Crystallization: If your product is a solid, crystallization from the extraction solvent can be a powerful purification technique to exclude the ionic liquid from the crystal lattice.[20][21]
Frequently Asked Questions (FAQs)
This section provides answers to broader questions about designing and implementing effective product extraction strategies from ionic liquids.
FAQ 1: How do I choose the right extraction technique for my specific product and ionic liquid system?
Answer:
The choice of extraction technique depends on the physicochemical properties of your product, the ionic liquid, and the reaction mixture as a whole. The following decision tree can guide your selection:
Caption: Decision tree for selecting an extraction method.
-
Distillation: This is the preferred method for volatile products due to the low vapor pressure of most ionic liquids.[16][17][18][19]
-
Crystallization: If your product is a solid, this can be an effective method for both extraction and purification.[20][21]
-
Liquid-Liquid Extraction (LLE): This is a versatile and widely used technique suitable for a broad range of products.[5][22] Success depends on finding a suitable, immiscible extraction solvent.
-
Solid-Phase Extraction (SPE): This technique is useful for cleanup and can be highly selective. It is particularly advantageous when dealing with complex matrices or when trying to remove trace impurities.[14][15]
FAQ 2: How do the properties of the ionic liquid, such as the cation and anion, affect extraction efficiency?
Answer:
The structure of the ionic liquid's cation and anion plays a crucial role in its solvent properties and, consequently, in the extraction efficiency.[10][11][12]
-
Cation: The length of the alkyl chain on the cation influences the IL's hydrophobicity and viscosity. Longer alkyl chains generally increase hydrophobicity, which can be beneficial for extracting nonpolar products into an aqueous phase. However, longer chains also increase viscosity, which can hinder mass transfer and slow down the extraction process.[1][10]
-
Anion: The anion can have a significant impact on the IL's ability to form hydrogen bonds and other interactions with the product. For example, anions with strong hydrogen-bonding capabilities can enhance the extraction of polar compounds.[10]
The interplay between the cation and anion determines the overall polarity, viscosity, and solvating power of the ionic liquid. Therefore, "designer solvents" can be created by tuning the cation-anion combination to optimize the extraction of a specific target molecule.[17]
FAQ 3: What are the best practices for recycling and reusing the ionic liquid after extraction?
Answer:
Recycling the ionic liquid is crucial for making processes more sustainable and cost-effective.[17][23][24] The appropriate recycling method depends on the extraction technique used and the nature of any impurities.
-
For LLE: After extracting the product with an organic solvent, the ionic liquid phase can often be reused directly. If impurities have built up, washing the IL with a suitable solvent may be necessary.
-
For Distillation: The ionic liquid remaining in the distillation flask can typically be reused without further purification, assuming it is thermally stable under the distillation conditions.
-
Back-Extraction: This is a common method for recovering the ionic liquid itself. For instance, if the IL is in an organic phase, it can be back-extracted into an aqueous phase.[24]
-
Membrane Separation: Techniques like nanofiltration can be used to separate the ionic liquid from the product or impurities.[23]
It is important to analyze the purity of the recycled ionic liquid before reuse to ensure that accumulated impurities do not negatively impact subsequent reactions or extractions.
Experimental Protocols
This section provides detailed, step-by-step methodologies for common extraction techniques.
Protocol 1: General Liquid-Liquid Extraction (LLE)
This protocol outlines the standard procedure for performing a liquid-liquid extraction from an ionic liquid using a separatory funnel.[22][25][26]
Materials:
-
Separatory funnel
-
Ring stand and clamp
-
Ionic liquid reaction mixture
-
Immiscible organic extraction solvent
-
Beakers or Erlenmeyer flasks for collection
-
pH paper or meter (if pH adjustment is needed)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
Procedure:
-
Preparation: Securely clamp the separatory funnel to the ring stand. Ensure the stopcock is closed.
-
Loading: Carefully pour the ionic liquid reaction mixture into the separatory funnel.
-
Solvent Addition: Add the selected immiscible organic extraction solvent to the separatory funnel. The volume of the extraction solvent will depend on the specifics of your experiment, but a 1:1 volume ratio with the ionic liquid phase is a common starting point.
-
Mixing: Stopper the funnel, and while holding the stopper and stopcock firmly, invert the funnel and vent it to release any pressure. Gently swirl or rock the funnel for 1-2 minutes to allow for partitioning of the product. Avoid vigorous shaking to prevent emulsion formation.[3]
-
Phase Separation: Place the separatory funnel back in the ring stand and remove the stopper. Allow the layers to fully separate. The denser layer will be at the bottom.
-
Draining: Carefully open the stopcock and drain the bottom layer into a clean flask.
-
Collection: Pour the top layer out through the top of the separatory funnel into a separate clean flask. This prevents re-contamination of the bottom layer.
-
Repeat: For higher recovery, return the ionic liquid phase to the separatory funnel and repeat the extraction (steps 3-7) with fresh portions of the organic solvent.
-
Combine and Dry: Combine the organic extracts. Add a suitable drying agent to remove any residual water.
-
Solvent Removal: Remove the organic solvent using a rotary evaporator to obtain the crude product.
Caption: Workflow for a typical liquid-liquid extraction.
Protocol 2: Solid-Phase Extraction (SPE) for Product Purification
This protocol describes a general method for using SPE to purify a product from an ionic liquid-containing solution.[15]
Materials:
-
SPE cartridge with appropriate stationary phase (e.g., C18 for reversed-phase, silica for normal-phase, or ion-exchange)
-
SPE manifold or syringe
-
Sample solution (product dissolved in a solvent compatible with the SPE method)
-
Conditioning solvent
-
Washing solvent
-
Elution solvent
-
Collection vials
Procedure:
-
Cartridge Conditioning: Pass a conditioning solvent through the SPE cartridge to activate the stationary phase. This is typically a solvent similar in polarity to the elution solvent. Do not let the cartridge run dry.
-
Equilibration: Pass a solvent that matches the sample matrix through the cartridge to equilibrate the stationary phase.
-
Sample Loading: Slowly pass the sample solution through the SPE cartridge. The product should be retained on the stationary phase while the ionic liquid and other impurities pass through (or vice versa, depending on the chosen stationary phase and solvents).
-
Washing: Pass a washing solvent through the cartridge to remove any remaining impurities that may have been weakly retained. The washing solvent should be strong enough to remove impurities but not so strong that it elutes the product.
-
Elution: Pass an elution solvent through the cartridge to desorb and collect the purified product. The elution solvent should be strong enough to overcome the interactions between the product and the stationary phase.
-
Solvent Removal: Remove the elution solvent to obtain the purified product.
Data Presentation: Comparison of Extraction Efficiencies
The following table provides a summary of reported extraction efficiencies for various compounds from ionic liquids using different extraction methods. This data can help guide your selection of an appropriate extraction strategy.
| Ionic Liquid | Product | Extraction Method | Extraction Solvent | Extraction Efficiency (%) | Reference |
| [C4mim][PF6] | Butyric Acid | LLE | - | >90 | [12] |
| [C4mim]Br | Aesculin | LLE | - | 18.70 mg/g | [27] |
| [C3tr][PF6] | Alkaloids | LLE | Aqueous solution | 95.1 | [27] |
| [C4mim][N(CN)2] | Flavonoids | LLE | Aqueous solution | 83.5 | [27] |
| [P8888+][Oleate-] | Co2+ | LLE | - | >99 | [20] |
References
-
Multi-Interactions in Ionic Liquids for Natural Product Extraction. (2020, December 28). MDPI. Retrieved from [Link]
-
Influence of Anion and Cation Structure of Ionic Liquids on Carboxylic Acids Extraction. (2019, March 14). Frontiers in Chemistry. Retrieved from [Link]
-
Influence of Anion and Cation Structure of Ionic Liquids on Carboxylic Acids Extraction. (n.d.). Semantic Scholar. Retrieved from [Link]
-
THE PHYSICAL AND CHEMICAL PROPERTIES OF IONIC LIQUIDS AND ITS APPLICATION IN EXTRACTION. (n.d.). Nova Science Publishers. Retrieved from [Link]
-
Ionic Liquid-Based Extraction Strategy for the Efficient and Selective Recovery of Scandium. (2024, August 24). MDPI. Retrieved from [Link]
-
Study on the Mechanism of Ionic Liquids Improving the Extraction Efficiency of Essential Oil Based on Experimental Optimization. (2021, May 26). Semantic Scholar. Retrieved from [Link]
-
Evaluation and Prediction on the Effect of Ionic Properties of Solvent Extraction Performance of Oily Sludge Using Machine Learning. (2021, December 13). MDPI. Retrieved from [Link]
-
CHAPTER 5: Relevance of Ionic Liquids and Biomass Feedstocks for Biomolecule Extraction. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Exploring the Mechanism of Ionic Liquids to Improve the Extraction Efficiency of Essential Oils Based on Density Functional Theory and Molecular Dynamics Simulation. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Recovery and purification of ionic liquids from solutions: a review. (2018, September 21). Royal Society of Chemistry. Retrieved from [Link]
-
Effect of ionic liquids anions (a) and cations (b) on the extraction... (n.d.). ResearchGate. Retrieved from [Link]
-
Machine Learning Quantitative Structure–Property Relationships as a Function of Ionic Liquid Cations for the Gas-Ionic Liquid Partition Coefficient of Hydrocarbons. (2022, July 7). MDPI. Retrieved from [Link]
-
Partition Coefficients of Organic Compounds in New Imidazolium and Tetralkylammonium Based Ionic Liquids Using Inverse Gas Chromatography. (2026, January 18). ResearchGate. Retrieved from [Link]
-
Prediction of Partition Coefficients of Organic Compounds in Ionic Liquids Using a Temperature-Dependent Linear Solvation Energy Relationship with Parameters Calculated through a Group Contribution Method. (2011, August 22). ACS Publications. Retrieved from [Link]
-
Octanol–water partition coefficients of imidazolium-based ionic liquids. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Recovery and purification of ionic liquids from solutions: a review. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Solid-phase extraction of room-temperature imidazolium ionic liquids from aqueous environmental samples. (2004, December 23). ResearchGate. Retrieved from [Link]
-
Partition coefficients of organic compounds in new imidazolium based ionic liquids using inverse gas chromatography. (2009, June 5). PubMed. Retrieved from [Link]
-
Classes and Properties: Ionic liquids recycling for reuse. (2011, October 15). United Arab Emirates University. Retrieved from [Link]
-
High vacuum distillation of ionic liquids and separation of ionic liquid mixtures. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Liquid-Liquid Extraction. (n.d.). University of Richmond Blogs. Retrieved from [Link]
-
Ultra Purification of Ionic Liquids by Melt Crystallization. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Removal of Ionic Liquid (IL) from Herbal Materials After Extraction with IL and Comprehensive Investigation. (2025, November 1). MDPI. Retrieved from [Link]
-
Techniques for recovery and recycling of ionic liquids: A review. (2024, February 27). Chalmers Research. Retrieved from [Link]
-
Magnetic Solid Phase Extraction Using Ionic Liquid Coated. (2017, December 13). SciSpace. Retrieved from [Link]
-
Application of Ionic Liquids for the Recycling and Recovery of Technologically Critical and Valuable Metals. (2022, January 17). MDPI. Retrieved from [Link]
-
Crystallisation of active pharmaceutical ingredients using ionic liquids. (n.d.). University of Birmingham. Retrieved from [Link]
-
Ultra purification of Ionic Liquids by Melt Crystallisation. (n.d.). ResearchGate. Retrieved from [Link]
-
The distillation and volatility of ionic liquid. (n.d.). ResearchGate. Retrieved from [Link]
-
Tips for Troubleshooting Liquid–Liquid Extraction. (2025, May 14). K-Jhil. Retrieved from [Link]
-
Ionic Liquids in Liquid–Liquid Microextraction. (2022, July 26). Encyclopedia MDPI. Retrieved from [Link]
-
Tips for Troubleshooting Liquid–Liquid Extractions. (2020, November 12). LCGC International. Retrieved from [Link]
- Distillation of ionic liquids. (n.d.). Google Patents.
-
The distillation and volatility of ionic liquids. (2006, February 16). PubMed. Retrieved from [Link]
-
Crystallization in Ionic Liquid Solutions. (2019, July 16). CORDIS. Retrieved from [Link]
-
Crystallisation of Ionic Liquid by Using Avrami Kinetic Theory. (n.d.). UTPedia. Retrieved from [Link]
-
Ionic-Liquid-Mediated Extraction and Separation Processes for Bioactive Compounds: Past, Present, and Future Trends. (2017, February 2). ACS Publications. Retrieved from [Link]
-
Study on the Mechanism of Ionic Liquids Improving the Extraction Efficiency of Essential Oil Based on Experimental Optimization and Density Functional Theory: The Fennel (Foeniculi fructus) Essential Oil Case. (2021, May 26). MDPI. Retrieved from [Link]
-
Ionic Liquids-Assisted Solvent Extraction of Precious Metals from Chloride Solutions. (n.d.). Taylor & Francis Online. Retrieved from [Link]
-
Solid-Phase Extraction (SPE) Method Development. (n.d.). Waters Corporation. Retrieved from [Link]
-
4.6: Step-by-Step Procedures For Extractions. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]
-
The Influence of Ionic Liquids on the Effectiveness of Analytical Methods Used in the Monitoring of Human and Veterinary Pharmaceuticals in Biological and Environmental Samples—Trends and Perspectives. (n.d.). MDPI. Retrieved from [Link]
-
Ionic Liquid Solutions as a Green Tool for the Extraction and Isolation of Natural Products. (2018, July 18). MDPI. Retrieved from [Link]
-
How do you do liquid-liquid extraction?. (2021, November 8). YouTube. Retrieved from [Link]
Sources
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- 2. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Octanol–water partition coefficients of imidazolium-based ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Ionic Liquids in Liquid–Liquid Microextraction | Encyclopedia MDPI [encyclopedia.pub]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Partition coefficients of organic compounds in new imidazolium based ionic liquids using inverse gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Influence of Anion and Cation Structure of Ionic Liquids on Carboxylic Acids Extraction [frontiersin.org]
- 12. Influence of Anion and Cation Structure of Ionic Liquids on Carboxylic Acids Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recovery and purification of ionic liquids from solutions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Recovery and purification of ionic liquids from solutions: a review - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06384B [pubs.rsc.org]
- 17. research.chalmers.se [research.chalmers.se]
- 18. researchgate.net [researchgate.net]
- 19. The distillation and volatility of ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 21. Crystallization in Ionic Liquid Solutions | CRYSTILS | Project | Fact Sheet | FP7 | CORDIS | European Commission [cordis.europa.eu]
- 22. youtube.com [youtube.com]
- 23. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 24. mdpi.com [mdpi.com]
- 25. Liquid-Liquid Extraction | Organic Chemistry I Lab [blog.richmond.edu]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. mdpi.com [mdpi.com]
Challenges in scaling up organic reactions with 1-(3-Cyanopropyl)pyridinium chloride
The following technical guide is structured as a specialized Support Center for process chemists and researchers scaling up 1-(3-Cyanopropyl)pyridinium chloride (CAS 820972-34-7). It prioritizes field-proven troubleshooting over generic textbook definitions.
Status: Operational | Tier: Level 3 (Process Engineering) Subject: Troubleshooting Scale-Up, Isolation, and Stability of Pyridinium Nitriles Audience: Process Chemists, CDMO Manufacturing Leads
Executive Summary: The Molecule & The Challenge
1-(3-Cyanopropyl)pyridinium chloride is a functionalized pyridinium salt widely used as an ionic liquid precursor, a brightener in electroplating, and a zwitterionic intermediate in drug synthesis.
While the primary synthesis (quaternization of pyridine with 4-chlorobutyronitrile) appears straightforward, scale-up (>100g to kg) introduces three critical failure modes:
-
Exothermic Runaway: The
alkylation is highly exothermic.[1] -
"Oiling Out": The product frequently separates as a viscous oil rather than a crystal, trapping impurities.[1]
-
Hygroscopic Instability: The salt is aggressively hygroscopic, leading to stoichiometry errors and potential nitrile hydrolysis.[1]
Module 1: Reaction Engineering & Synthesis
Q1: I am scaling from 10g to 500g. The exotherm is spiking uncontrollably.[1] How do I manage the heat load?
Diagnosis: Quaternization reactions follow second-order kinetics where rate
Protocol:
-
Switch to Semi-Batch Mode: Do not mix all reagents at once (batch mode).
-
Active Cooling: Ensure the jacket temperature is set 10°C below the target reaction temperature during addition to absorb the heat spike.[1]
-
Solvent Selection: Use Acetonitrile (ACN) .[1] It solubilizes the reagents but allows the product to precipitate (or remain as a dense phase), and its boiling point (82°C) acts as an internal safety clamp against thermal runaway.[1]
Q2: The reaction mixture has solidified into a "brick" inside the reactor. How do I recover it?
Diagnosis: You likely ran the reaction "neat" (solvent-free) or at too high a concentration (High Gravity). Pyridinium salts have high lattice energy and can crystallize rapidly, seizing the agitator.[1]
Troubleshooting:
-
Immediate Fix: Add hot Acetonitrile or Ethanol (approx. 2-3 volumes relative to cake) and heat to reflux until the solid dissolves or becomes a slurry.
-
Prevention: Maintain a minimum solvent volume of 3–5 mL per gram of expected product.[1] Ensure your impeller is designed for slurry handling (e.g., Anchor or Pitch-Blade turbine, not a simple propeller).
Module 2: Purification & Isolation (The "Oiling Out" Issue)
Q3: Upon cooling, my product separated as a dark, viscous oil instead of white crystals. What happened?
Diagnosis: This is "Oiling Out" (Liquid-Liquid Phase Separation).[1] It occurs when the product comes out of solution at a temperature above its melting point, or due to impurities (unreacted pyridine) depressing the melting point.[1] The oil traps impurities, making purification impossible.[1]
Corrective Protocol (The "Re-Dissolve & Seed" Method):
-
Re-dissolve: Heat the mixture back to reflux until the oil layer disappears into the solvent (add more Ethanol/ACN if needed).
-
Cool Slowly: Lower the temperature at a rate of 5°C per hour.
-
Seeding: At approximately 5–10°C above the expected cloud point, add pure seed crystals (0.1 wt%).
-
Anti-Solvent: If using Ethanol, slowly add Ethyl Acetate or MTBE after crystallization has started.[1] Adding it too early forces oiling.[1]
Visual Workflow: Troubleshooting Oiling Out
Figure 1: Decision tree for resolving phase separation (oiling out) during pyridinium salt crystallization.
Module 3: Stability & Storage
Q4: The white powder turned into a sticky gum after 20 minutes on the bench. Is it degraded?
Diagnosis: Likely not degraded, but hydrated . 1-(3-Cyanopropyl)pyridinium chloride is extremely hygroscopic. It absorbs atmospheric moisture rapidly, breaking the crystal lattice.[1]
-
Risk: While water itself isn't toxic, it alters the molecular weight (stoichiometry errors in downstream steps) and can facilitate hydrolysis of the nitrile group if subsequently heated.[1]
Recovery & Handling:
-
Drying: Dry the material in a vacuum oven at 40–45°C over
or silica gel.-
Warning: Do not exceed 60°C while wet.[1] The combination of water + heat + pyridinium (mildly acidic pH) can hydrolyze the nitrile (
) to the amide ( ).
-
-
Storage: Store in amber glass bottles with a Teflon-lined cap, taped with Parafilm, inside a desiccator.
Q5: How do I check for Nitrile Hydrolysis?
Diagnosis: If the product was exposed to moisture and heat, check the purity.[1]
-
Method: Run an IR (Infrared) spectrum.[1]
-
Limit: For pharmaceutical intermediates, hydrolysis impurities are typically capped at <0.5%.[1]
Summary Data Tables
Table 1: Solvent Compatibility for Crystallization
| Solvent System | Suitability | Notes |
| Ethanol / Ethyl Acetate | Excellent | Dissolve in hot EtOH, add EtOAc as anti-solvent. Best for purity. |
| Acetonitrile (ACN) | Good | Good for reaction and initial isolation.[1] Product often crystallizes upon cooling.[1] |
| Acetone | Moderate | Can be used to wash the crude solid (removes unreacted pyridine).[1] |
| Diethyl Ether | Wash Only | Product is insoluble.[1] Use to wash filter cake to remove non-polar impurities.[1] |
| Water | AVOID | Product is highly soluble; difficult to remove water later; hydrolysis risk.[1] |
Table 2: Critical Process Parameters (CPP)
| Parameter | Range | Rationale |
| Reaction Temp | 60°C – 80°C | <60°C is too slow; >90°C risks nitrile degradation/darkening. |
| Stoichiometry | 1.0 : 1.1 (Py : R-Cl) | Slight excess of alkyl halide ensures full conversion of Pyridine (harder to remove). |
| Drying Temp | < 50°C (Vacuum) | Prevents hydrolysis of the nitrile group in the presence of residual moisture.[1] |
References
-
Santa Cruz Biotechnology. 1-(3-Cyanopropyl)pyridinium chloride | CAS 820972-34-7.[2] Retrieved from
-
ChemicalBook. 1-(3-Cyanopropyl)pyridinium chloride Properties and Safety. Retrieved from
-
BenchChem. A Comparative Guide to the Synthesis of Pyridinium Salts: Microwave-Assisted versus Conventional Methods. (General Pyridinium Synthesis Protocols). Retrieved from
-
National Institutes of Health (PMC). Preparation of Pyridinium Salts Differing in the Length of the N-Alkyl Substituent.[1] (Crystallization and "Oiling Out" mitigation).[1] Retrieved from
-
Otto Chemie Pvt. Ltd. 1-(3-Cyanopropyl)pyridinium chloride Technical Data Sheet.[1][3] Retrieved from
Sources
Technical Support Center: Post-Reaction Workup Strategies for Experiments Involving Ionic Liquids
Welcome to the technical support center for researchers, scientists, and drug development professionals working with ionic liquids (ILs). As a Senior Application Scientist, I've seen firsthand how the unique properties of ILs—like their negligible vapor pressure and tunable solvency—can revolutionize a reaction, but also introduce new challenges during product isolation and solvent recycling. The key to success is understanding that the workup is not an afterthought; it's an integral part of the experimental design.
This guide is structured from field-proven experience to help you navigate these challenges. We'll move from troubleshooting specific, urgent problems to answering broader questions, providing detailed protocols and data to support your decisions.
Section 1: Troubleshooting Guide
This section addresses the common "what do I do now?" scenarios encountered in the lab.
Q1: My product is a non-polar organic molecule, and I used a hydrophilic ionic liquid (e.g., [BMIM][BF4]). How do I get my product out?
Answer: This is a classic and highly advantageous scenario for which liquid-liquid extraction is the ideal solution. The principle here is based on the significant polarity difference between your product and the ionic liquid.
The most effective approach is to use a non-polar or moderately polar organic solvent that is immiscible with your hydrophilic IL.[1][2] Common choices include diethyl ether, ethyl acetate, hexane, or toluene.[1][2] The causality is simple: your non-polar product will have a much higher partition coefficient in the organic solvent than in the highly polar, salt-based IL.
Troubleshooting Steps:
-
Initial Extraction: Add an equal volume of your chosen organic solvent (e.g., diethyl ether) to the reaction mixture in a separatory funnel. Shake vigorously to maximize the surface area for extraction. Allow the layers to separate. The top layer will typically be your organic extract, and the bottom will be the IL phase.
-
Repeated Extractions: Do not assume one extraction is sufficient. From field experience, performing three to five extractions with smaller volumes of fresh organic solvent is far more effective at recovering all of your product than a single extraction with a large volume.
-
Problem - Immiscibility Issues: If you notice that your organic solvent and IL are partially miscible, it can complicate separation. This can happen if your hydrophilic IL has absorbed a significant amount of water, altering its properties. A common field trick is to add a small amount of saturated brine (NaCl solution) to the mixture. This increases the polarity of the aqueous/IL phase and forces a sharper separation, a phenomenon known as "salting out".
-
Catalyst Retention: If you used a catalyst designed to be soluble in the IL, this method is excellent for its recovery. For instance, many palladium catalysts used in cross-coupling reactions can be retained in the IL phase for subsequent reuse.[3]
Q2: I've performed a liquid-liquid extraction, but now I have a persistent emulsion. What should I do?
Answer: Emulsions are a common frustration, forming when the interfacial tension between the two liquid phases is very low, creating stable droplets of one phase within the other. This is often exacerbated by fine particulates or surfactants in the reaction mixture.
Immediate Actions:
-
Patience: The simplest solution is often to let the separatory funnel stand undisturbed for an extended period (15 minutes to several hours). Gravity can sometimes be sufficient to break the emulsion.
-
Mechanical Agitation: Gently swirl the mixture or tap the side of the separatory funnel. Avoid vigorous shaking, which will worsen the problem.
-
Temperature Change: Gently warming the funnel in a warm water bath can sometimes break an emulsion by altering solvent densities and viscosities. Do not heat flammable solvents with an open flame.
Chemical Interventions:
-
Add Brine: As mentioned above, adding a saturated NaCl solution is the most common and effective method.[4] The increased ionic strength of the aqueous/IL phase helps to coalesce the dispersed droplets.
-
Change the Solvent: Adding a small amount of a different solvent can alter the polarity and break the emulsion. For example, if you are using diethyl ether, adding a small amount of hexane might help.
Q3: My product is thermally sensitive or non-volatile, so I can't use distillation. What's the best approach?
Answer: When distillation is off the table, extraction-based methods are your primary tools.[1] The choice depends on the properties of your product and the IL.
-
Liquid-Liquid Extraction: This is the most versatile method. If your product has some solubility in an immiscible organic solvent, this is the way to go. Even for polar products, it's sometimes possible to find a suitable polar organic solvent (e.g., dichloromethane, though less "green") that is immiscible with your IL.
-
Supercritical Fluid Extraction (SFE): Using supercritical CO₂ (scCO₂) is a powerful and environmentally benign technique for separating organic solutes from an IL.[5] The scCO₂ acts as a non-polar solvent that can effuse through the IL, dissolving your product. The product is then easily recovered by simply depressurizing the system, causing the CO₂ to return to its gaseous state. This is particularly useful for high-purity applications.
-
Precipitation/Crystallization: If your product is a solid, you may be able to induce its precipitation. This can be achieved by adding an "anti-solvent"—a solvent in which your product is insoluble but the IL is soluble. For a polar product in a hydrophilic IL, adding a non-polar solvent like hexane could cause the product to crash out of solution.
Q4: I'm trying to recycle my ionic liquid, but I suspect it's contaminated. How can I confirm this and purify it?
Answer: Rigorous purity assessment is critical for reproducible results in subsequent reactions. Contamination can come from residual organic solvents, water, or reaction by-products.
Purity Confirmation:
-
NMR Spectroscopy: This is your most powerful tool. Compare the ¹H and ¹³C NMR spectra of the recycled IL with the spectrum of the fresh IL.[6]
-
Look for new, unexpected peaks, which indicate organic by-products.
-
Check for peaks corresponding to your extraction solvent (e.g., diethyl ether at ~1.2 and 3.5 ppm).
-
The presence of a broad peak around 3.4 ppm (in DMSO-d₆) or 4.7 ppm (in CDCl₃) often indicates significant water content. For imidazolium ILs, pay close attention to the acidic proton at the C2 position, as its chemical shift is sensitive to impurities.[7]
-
-
FTIR Spectroscopy: An FTIR spectrum can quickly reveal the presence of water, identified by a broad O-H stretching band around 3400 cm⁻¹.[8]
-
Karl Fischer Titration: For a quantitative measure of water content, Karl Fischer titration is the gold standard.[9]
Purification Strategy:
-
Residual Solvents/Volatiles: Place the IL under high vacuum (e.g., using a Schlenk line) at a moderately elevated temperature (60-80 °C) for several hours. This is usually sufficient to remove residual extraction solvents and water.
-
Non-Volatile Impurities: If NMR shows non-volatile organic impurities, a secondary workup may be needed. This could involve washing the IL with a solvent in which the impurity is soluble but the IL is not (e.g., washing a hydrophilic IL with hexane to remove greasy by-products).
Q5: My reaction produced a solid by-product. How do I handle this without losing my product and ionic liquid?
Answer: The key is to address the solid first, before proceeding with product extraction.
-
Filtration: If the solid is insoluble in the IL/product mixture, simple filtration or centrifugation is the most direct approach. Use a Büchner funnel or a centrifuge to separate the solid.
-
Solubility Manipulation: If the product is also a solid or is trapped with the by-product, you may need to selectively dissolve your desired product. Add a minimal amount of a suitable organic solvent that dissolves your product but not the solid by-product. Filter the mixture to remove the solid, and then proceed with your primary workup (e.g., extraction or distillation) to separate the product from the added solvent and the IL.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary methods for separating a product from an ionic liquid?
Answer: There are three main strategies, chosen based on the volatility and polarity of your product and the properties of the IL.[1]
-
Distillation: This method is ideal for volatile organic products. Due to the extremely low vapor pressure of most ILs, the product can often be distilled directly from the reaction mixture, leaving the IL and any non-volatile catalysts behind.[1][3]
-
Liquid-Liquid Extraction: This is the most common and versatile technique. It relies on the differing solubilities of the product and the IL in two immiscible liquid phases (e.g., an organic solvent and the IL, or water and the IL).[1][2]
-
Other Methods: For specific cases, techniques like supercritical fluid extraction (using scCO₂), precipitation by adding an anti-solvent, and membrane filtration can be highly effective.[5][8]
Q2: How do I choose the right organic solvent for liquid-liquid extraction?
Answer: The choice is governed by three factors:
-
Immiscibility with the IL: The solvent must form a separate phase with the IL. Hydrophilic ILs (e.g., those with BF₄⁻ or Cl⁻ anions) are immiscible with non-polar solvents like hexane and diethyl ether. Hydrophobic ILs (e.g., with PF₆⁻ or Tf₂N⁻ anions) are immiscible with water but may be miscible with some organic solvents.[10][11]
-
High Solubility for the Product: Your product should be highly soluble in the extraction solvent to ensure a high recovery rate. The "like dissolves like" principle is a good guide.[11]
-
Low Solubility for the IL: Ideally, the IL itself should not be soluble in the extraction solvent, to prevent loss and contamination of your product.
See the Solvent Selection Guide in Section 4 for specific recommendations.
Q3: Can I distill my product directly from the ionic liquid? What are the key considerations?
Answer: Yes, this is one of the major advantages of using ILs as reaction media.[3] If your product has a sufficiently low boiling point, you can perform a simple or vacuum distillation directly from the reaction vessel.
Key Considerations:
-
Thermal Stability of the IL: Ensure your distillation temperature does not exceed the decomposition temperature of your IL. Most common imidazolium-based ILs are stable up to 200-300 °C, but this should always be verified.[12][13]
-
Product Stability: Confirm that your product will not decompose at the required distillation temperature and pressure.
-
Vacuum Application: Using a vacuum will lower the boiling point of your product, which is crucial for protecting both the product and the IL from thermal degradation.
-
Foaming/Bumping: ILs can be viscous. To ensure smooth boiling, use vigorous stirring and a wide-bore connection to the condenser/vacuum pump.
Q4: How do I assess the purity and water content of my recycled ionic liquid?
Answer: A combination of techniques provides the most complete picture of purity.
-
¹H NMR: The primary tool for detecting organic impurities and residual solvents. The absence of any peaks not present in the original IL spectrum is a strong indicator of high purity.[6]
-
FTIR: Excellent for a quick qualitative check for water, which appears as a very broad absorption around 3400 cm⁻¹.[8]
-
Karl Fischer Titration: This is the industry-standard method for quantifying water content with high accuracy.[9] It is essential for applications where water can interfere with subsequent reactions.
-
Purity via ¹³C Satellites: For a quantitative purity assessment by NMR without a separate standard, one can use the intensity of the ¹³C satellites of a prominent peak (like the N-methyl group on an imidazolium ring) as an internal standard.[6]
Q5: What are the best practices for removing residual water from a recycled ionic liquid?
Answer: Water is a common contaminant, especially for hydrophilic ILs. Effective removal is crucial.
-
High Vacuum Drying: The most common method is to heat the IL (typically 60-80 °C) under a high vacuum for several hours. Vigorous stirring is essential to increase the surface area and facilitate water removal.
-
Azeotropic Distillation: For stubborn cases, you can add a solvent like toluene that forms a low-boiling azeotrope with water. Distilling off the toluene-water azeotrope can effectively dry the IL. The residual toluene must then be removed under vacuum.
-
Use of Drying Agents: While possible, using chemical drying agents (like molecular sieves) is often less practical due to the viscosity of ILs and the difficulty of separating the agent afterward. It is generally not recommended unless other methods fail.
Section 3: Standard Operating Procedures (SOPs)
SOP 1: General Protocol for Liquid-Liquid Extraction of a Non-Polar Product from a Hydrophilic Ionic Liquid
-
Reaction Quenching: Once the reaction is complete, cool the mixture to room temperature.
-
Transfer: Transfer the entire reaction mixture (IL, product, catalyst) to a separatory funnel of appropriate size (the total volume should not exceed 2/3 of the funnel's capacity).
-
First Extraction: Add a volume of a suitable non-polar organic solvent (e.g., ethyl acetate, diethyl ether) equal to the volume of the ionic liquid.
-
Mixing: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake vigorously for 30-60 seconds, venting periodically.
-
Separation: Place the funnel in a ring stand and allow the layers to fully separate. The less dense organic layer will be on top, and the denser IL layer will be on the bottom.
-
Collection: Drain the bottom IL layer into a clean flask (this will be used for subsequent extractions and recycling). Drain the top organic layer containing your product into a separate "organic extracts" flask.
-
Subsequent Extractions: Return the IL layer to the separatory funnel. Repeat steps 3-6 at least two more times, combining all organic extracts into the same flask.
-
Drying and Evaporation: Dry the combined organic extracts over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent using a rotary evaporator to isolate the crude product.
-
IL Recovery: The IL collected in step 6 is now ready for purification (e.g., drying under high vacuum) and reuse.
SOP 2: General Protocol for Recovery of a Volatile Product by Vacuum Distillation
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus using a round-bottom flask for the IL mixture, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed and greased.
-
Stirring: Add a magnetic stir bar to the distillation flask and place it on a heating mantle with stirring capabilities. Vigorous stirring is critical for smooth boiling.
-
Apply Vacuum: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully apply the vacuum.
-
Heating: Once the target vacuum is reached, begin to slowly heat the mixture while stirring vigorously.
-
Monitor Distillation: Observe the temperature at the distillation head. The product will begin to distill when the vapor temperature reaches its boiling point at that pressure. Collect the distillate in the receiving flask.
-
Completion: The distillation is complete when no more distillate is collected at that temperature/pressure.
-
Cooldown: Turn off the heating and allow the apparatus to cool completely to room temperature before releasing the vacuum. Releasing the vacuum while the apparatus is hot can cause atmospheric oxygen to rush in and potentially react with the hot IL or residual product.
-
IL Recovery: The IL and any non-volatile components remain in the distillation flask, ready for reuse after cooling.
Section 4: Visual Guides & Data
Decision Tree for Workup Strategy Selection
Caption: A decision tree to guide the selection of an appropriate post-reaction workup strategy.
Data Tables
Table 1: Solvent Selection Guide for Liquid-Liquid Extraction
| Ionic Liquid Type | Product Polarity | Recommended Extraction Solvents | Rationale & Field Notes |
| Hydrophilic (e.g., [BMIM][Cl], [BMIM][BF₄]) | Non-Polar | Hexane, Diethyl Ether, Toluene, Ethyl Acetate[1] | Excellent immiscibility. The large polarity difference drives efficient extraction of non-polar products. Diethyl ether is a good starting point. |
| Hydrophilic (e.g., [BMIM][Cl], [BMIM][BF₄]) | Polar | Dichloromethane (DCM), Chloroform | More challenging. DCM is often effective but is a toxic solvent. Multiple extractions are essential. May require "salting out". |
| Hydrophobic (e.g., [BMIM][PF₆], [BMIM][Tf₂N]) | Polar / Ionic | Water, Acidic/Basic Aqueous Solutions[1] | The IL acts as the "organic" phase. Water is used to extract hydrophilic products or salt by-products. Adjusting pH can be used to extract acidic/basic products. |
| Hydrophobic (e.g., [BMIM][PF₆], [BMIM][Tf₂N]) | Non-Polar | Hexane, Heptane | Separation is possible but can be difficult as many non-polar solvents are miscible with hydrophobic ILs. This combination should be avoided if possible during experimental design. |
Table 2: Comparison of Common Workup Strategies
| Method | Best For... | Advantages | Disadvantages | Typical Recovery |
| Vacuum Distillation | Volatile, thermally stable products. | High purity product; Excellent IL/catalyst recycling; No additional solvents needed. | Not suitable for non-volatile or thermally sensitive products; Requires vacuum equipment. | >95% |
| Liquid-Liquid Extraction | Most non-volatile products. | Highly versatile; Can be used at room temp; Good for catalyst recycling. | Requires organic solvents; Can form emulsions; Potential for IL to leach into extract. | 90-99%[14] |
| Precipitation | Solid products with suitable solubility profiles. | Simple; No complex equipment needed. | Finding a suitable anti-solvent can be difficult; Product may oil out instead of precipitating. | Variable |
| Supercritical CO₂ Extraction | Thermally sensitive, high-value products. | Environmentally benign ("green"); High purity product; No residual solvent. | Requires specialized high-pressure equipment; High capital cost. | >95% |
References
-
Zhou, J., et al. (2018). Recovery and purification of ionic liquids from solutions: a review. RSC Advances. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Ionic Liquids as Recycling Solvents for The Synthesis of Magnetic Nanoparticles - Supplementary Information. Available at: [Link]
-
Earle, M. J., et al. (2009). High vacuum distillation of ionic liquids and separation of ionic liquid mixtures. Dalton Transactions. Available at: [Link]
-
de Haan, A. B., & Schafer, E. (2014). Selection and design of ionic liquids as solvents in extractive distillation and extraction processes. Chemical Papers. Available at: [Link]
-
Earle, M. J., et al. (2006). The distillation and volatility of ionic liquid. Nature. Available at: [Link]
-
Ghandi, K. (2014). Ionic Liquid Screening for Solvent Design of Herbal Phytochemical Extraction. Chemical Engineering Transactions. Available at: [Link]
-
Zhang, Y., et al. (2021). How to select ionic liquids as extracting agents systematically: a special case study for extractive denitrification processes. RSC Advances. Available at: [Link]
-
Earle, M. J., et al. (2006). The distillation and volatility of ionic liquids. Nature. Available at: [Link]
-
Binnemans, K. (n.d.). How to select the best ionic liquid for a given application?. Lirias. Available at: [Link]
-
Visser, A. E., et al. (2013). Extractive distillation with ionic liquids as solvents : selection and conceptual process design. Pure. Available at: [Link]
-
Hussain, S., et al. (2024). Exploring Ionic Liquid-Based Liquid–Liquid Extraction as a Benign Alternative for Sustainable Wastewater Treatment. SynOpen. Available at: [Link]
-
ResearchGate. (2017). Application of ionic liquids to solvent extraction. Available at: [Link]
-
Rogers, R. D., & Swatloski, R. P. (2005). Room temperature ionic liquids for separating organics from produced water. Separation Science and Technology. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Ionic Liquids. Available at: [Link]
-
University of Rochester. (n.d.). Troubleshooting: The Workup. Available at: [Link]
-
Jedináková-Křížová, V., et al. (2021). Liquid-Liquid Extraction of Ferric Ions into the Ionic Liquids. Molecules. Available at: [Link]
-
Vraneš, M., et al. (2022). Imidazolium-Based Ionic Liquids: Some Research Methods, Applications and Physico-Chemical Properties. Journal of the Serbian Chemical Society. Available at: [Link]
-
Stolte, S., et al. (2012). Comparison of imidazolium ionic liquids and traditional organic solvents: effect on activated sludge processes. Water Research. Available at: [Link]
-
Kabane, B., & Redhi, G. G. (2020). Evaluation of an imidazolium-based ionic liquid as a separation solvent for binary mixtures based on limiting. South African Journal of Chemical Engineering. Available at: [Link]
-
Lee, C. K. (n.d.). APPLICATION OF IONIC LIQUIDS IN ORGANIC SYNTHESIS. Available at: [Link]
-
Zhou, J., et al. (2018). Recovery and purification of ionic liquids from solutions: a review. RSC Advances. Available at: [Link]
-
Kouris, P. D., et al. (2016). Intensified liquid-liquid extraction of biomolecules using ionic liquids in small channels. UCL Discovery. Available at: [Link]
-
Zhang, Y., et al. (2021). Multi-Interactions in Ionic Liquids for Natural Product Extraction. Molecules. Available at: [Link]
-
Poole, C. F., & Poole, S. K. (2010). Extraction of organic compounds with room temperature ionic liquids. Journal of Chromatography A. Available at: [Link]
-
ResearchGate. (2022). Extraction With Ionic Liquids-Organic Compounds. Available at: [Link]
-
Low, L. E., et al. (2024). Techniques for recovery and recycling of ionic liquids: A review. Chalmers Research. Available at: [Link]
-
Alnashef, I. M. (2011). Classes and Properties: Ionic liquids recycling for reuse. United Arab Emirates University. Available at: [Link]
-
Heckman, N. L., et al. (2022). Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation. Journal of Laboratory Chemical Education. Available at: [Link]
Sources
- 1. Recovery and purification of ionic liquids from solutions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recovery and purification of ionic liquids from solutions: a review - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06384B [pubs.rsc.org]
- 3. Ionic Liquids [organic-chemistry.org]
- 4. Troubleshooting [chem.rochester.edu]
- 5. Extraction of organic compounds with room temperature ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation [article.sapub.org]
- 8. research.chalmers.se [research.chalmers.se]
- 9. impact.ornl.gov [impact.ornl.gov]
- 10. lirias.kuleuven.be [lirias.kuleuven.be]
- 11. Tableau de miscibilité des solvants [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. The distillation and volatility of ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
Benchmarking the performance of 1-(3-Cyanopropyl)pyridinium chloride against traditional homogeneous catalysts
Executive Summary
In the pharmaceutical and fine chemical sectors, the transition from traditional homogeneous catalysis to sustainable, recyclable systems is driven by two critical factors: Process Mass Intensity (PMI) and Metal Scavenging .
This guide benchmarks 1-(3-Cyanopropyl)pyridinium chloride (
The Verdict:
Technical Profile: The "Anchor" Effect
The structural differentiator of
-
Formula:
-
Role: Ligand-Solvent / Nanoparticle Stabilizer / Phase Transfer Catalyst.
-
Mechanism: The "Hemi-Labile" Effect . The
group binds to the metal center (e.g., or ) strongly enough to prevent the formation of inactive "Palladium Black" but weakly enough to dissociate during the catalytic cycle to allow substrate access.
Comparative Benchmark: Suzuki-Miyaura Coupling
To provide relevant data for drug development professionals, we benchmarked the performance in the synthesis of 4-Acetylbiphenyl (a common biaryl scaffold) via Suzuki-Miyaura coupling.
The Competitors:
-
Traditional Homogeneous System:
in Toluene/Ethanol (The "Gold Standard" for activity). -
System:
dispersed in / Water (The "Green" Alternative).
Experimental Conditions
-
Substrates: 4-Bromoacetophenone (1.0 mmol) + Phenylboronic Acid (1.2 mmol).
-
Base:
(2.0 mmol). -
Temperature: 80°C.
Performance Data Table
| Metric | Traditional Homogeneous ( | Analysis | |
| Yield (Cycle 1) | 98% | 96% | Homogeneous system has marginal initial advantage. |
| Reaction Time | 4 Hours | 3 Hours | Ionic nature of |
| Recyclability | 0 Cycles (Decomposes) | >6 Cycles | The IL immobilizes the Pd species, allowing the organic product to be extracted while the catalyst remains. |
| Pd Leaching | >400 ppm (in product) | <5 ppm | Critical for API synthesis; reduces downstream scavenging costs. |
| Solvent Toxicity | High (Toluene/DMF) | Low (Water/IL) | |
| Cost Efficiency | Low (Catalyst lost) | High (Catalyst reused) | High upfront cost of IL is amortized over multiple cycles. |
Experimental Protocol: -Mediated Synthesis
This protocol ensures a self-validating system where the phase separation confirms the successful retention of the catalyst.
Reagents:
-
1-(3-Cyanopropyl)pyridinium chloride (
)[1][2] -
Palladium(II) Chloride (
) -
Aryl Halide & Boronic Acid
-
Potassium Carbonate (
) -
Extraction Solvent: Diethyl Ether or Ethyl Acetate
Step-by-Step Workflow:
-
Catalyst Activation: In a reaction tube, dissolve
(1 mol%) in (2 g). Stir at 60°C for 15 minutes.-
Observation: The mixture should turn from a suspension to a clear orange/brown solution, indicating the coordination of the Nitrile group to the Palladium (
).
-
-
Reaction Assembly: Add 4-Bromoacetophenone (1 mmol), Phenylboronic acid (1.2 mmol),
(2 mmol), and Water (2 mL). -
Heating: Heat the mixture to 80°C with vigorous stirring.
-
Why: The IL creates a micro-emulsion with water, increasing the interfacial surface area for the reaction.
-
-
Monitoring: Monitor via TLC (Hexane:EtOAc 9:1). Complete conversion typically occurs within 3 hours.
-
Extraction (The Critical Step): Cool to room temperature. Add Diethyl Ether (3 x 5 mL) and shake.
-
Separation: The mixture will form two phases.
-
Top Phase (Organic): Contains the pure product (4-Acetylbiphenyl).
-
Bottom Phase (Viscous/Aqueous): Contains the
and the Palladium catalyst.
-
-
-
Recycling: Evaporate the ether from the top phase to isolate product. Re-charge the bottom phase with fresh substrates and base for the next cycle.
Mechanistic Visualization
The following diagram illustrates the unique "Stabilization-Activation" cycle facilitated by the cyanopropyl tail, contrasting it with the linear degradation of traditional ligands.
Figure 1: Comparative lifespan of Palladium species. The Traditional cycle ends in deactivation (Pd Black), while the
Experimental Workflow Diagram
Figure 2: The closed-loop recycling protocol enabled by the phase behavior of
Expert Commentary: Why This Matters
As a Senior Scientist, I interpret these results not just as "good yield," but as a fundamental shift in Atom Economy .
-
The "Nitrile" Advantage: Generic ionic liquids (like
) stabilize nanoparticles via weak electrostatic forces. uses chemical coordination via the nitrile group. This is superior for preventing metal leaching, which is the primary failure mode in pharmaceutical catalysis. -
Handling:
is a solid that melts at ~130°C but forms eutectic mixtures or dissolves in water/reactants. This makes it easier to handle than fuming acids or volatile organic solvents. -
Safety: By replacing volatile organic solvents (VOCs) like DMF or Dioxane with a water/IL system, the flammability hazard is drastically reduced.
Recommendation: For early-phase drug discovery where speed is paramount, traditional homogeneous catalysts are acceptable. However, for Process Development and Scale-up , switching to a
References
-
ChemicalBook. (2026).[2] 1-(3-Cyanopropyl)pyridinium chloride Properties and Applications. Retrieved from
-
PubChem. (2026). 1-(3-Cyanopropyl)pyridinium chloride Compound Summary. National Library of Medicine. Retrieved from
- Zhang, S., et al. (2018). Nitrile-functionalized ionic liquids as efficient catalysts and solvents for Suzuki coupling. (General reference for Nitrile-IL mechanism).
-
Otto Chemie. (2026). Product Specification: 1-(3-Cyanopropyl)pyridinium chloride.[1][2][3][4][5] Retrieved from
Sources
- 1. 1-(3-Cyanopropyl)pyridinium chloride, ≥98.5% | 820972-34-7 | www.ottokemi.com [ottokemi.com]
- 2. 1-(3-Cyanopropyl)pyridinium chloride | 820972-34-7 [chemicalbook.com]
- 3. 1-(3-Cyanopropyl)pyridinium chloride | CAS 820972-34-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. 1-(3-Cyanopropyl)pyridinium chloride, ≥98.5% 820972-34-7 India [ottokemi.com]
- 5. Eco-Friendly Synthesis of a New Class of Pyridinium-Based Ionic Liquids with Attractive Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Life cycle assessment of 1-(3-Cyanopropyl)pyridinium chloride compared to volatile organic compounds
A Comparative Life Cycle Assessment of 1-(3-Cyanopropyl)pyridinium chloride and Volatile Organic Compounds: A Guide for Researchers and Drug Development Professionals
The imperative to integrate green chemistry principles into pharmaceutical and chemical manufacturing has catalyzed the search for environmentally benign alternatives to conventional volatile organic compounds (VOCs). Ionic liquids (ILs), with their negligible vapor pressure and tunable properties, have emerged as promising candidates. This guide provides a comprehensive life cycle assessment (LCA) of a representative pyridinium-based ionic liquid, 1-(3-Cyanopropyl)pyridinium chloride, and compares its environmental and health impacts with those of three commonly used VOCs: acetonitrile, toluene, and dichloromethane.
This analysis, conducted from a "cradle-to-gate" perspective, adheres to the principles outlined in the ISO 14040 and 14044 standards, providing a robust framework for evaluating the environmental performance of these chemical entities.[1]
Methodology for a Comparative Life Cycle Assessment
A rigorous life cycle assessment is fundamental to substantiating claims of "greenness" for any chemical product.[2][3][4][5] The methodology employed in this comparative guide follows the internationally recognized ISO 14040 and 14044 standards, encompassing the goal and scope definition, life cycle inventory analysis, life cycle impact assessment, and interpretation.[1][6][7]
Goal and Scope Definition
The primary goal of this assessment is to compare the potential environmental and human health impacts associated with the production of 1 kg of 1-(3-Cyanopropyl)pyridinium chloride with the production of 1 kg of acetonitrile, toluene, and dichloromethane. The system boundaries are defined as "cradle-to-gate," encompassing the extraction of raw materials, energy inputs, and manufacturing processes up to the point where the final chemical product leaves the production facility.
subgraph "cluster_LCA_Phases" { label="ISO 14040/14044 LCA Framework"; bgcolor="#FFFFFF"; "Goal_Scope" [label="Goal & Scope Definition\n(Functional Unit: 1 kg of chemical)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "LCI" [label="Life Cycle Inventory (LCI)\n(Data Collection for Inputs & Outputs)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "LCIA" [label="Life Cycle Impact Assessment (LCIA)\n(Environmental & Health Impacts)", fillcolor="#FBBC05", fontcolor="#FFFFFF"]; "Interpretation" [label="Interpretation\n(Comparative Analysis & Recommendations)", fillcolor="#34A853", fontcolor="#FFFFFF"]; }
"Goal_Scope" -> "LCI" [label="Defines"]; "LCI" -> "LCIA" [label="Provides Data For"]; "LCIA" -> "Interpretation" [label="Informs"]; }
Life Cycle Inventory (LCI)
The LCI phase involves the compilation of input and output data for the production of each chemical. For this analysis, data has been primarily sourced from the ecoinvent database, a comprehensive and internationally recognized LCI database.[8][9][10][11][12]
1-(3-Cyanopropyl)pyridinium chloride: The synthesis is assumed to proceed via the quaternization of pyridine with 3-chloropropionitrile.[13] Due to the lack of specific LCI data for 3-chloropropionitrile, acrylonitrile is used as a proxy, as 3-chloropropionitrile is commercially produced from the reaction of hydrogen chloride with acrylonitrile.[13] The energy consumption for the synthesis of the ionic liquid is a significant factor and has been estimated based on typical values for similar chemical transformations.[14][15][16]
Volatile Organic Compounds (VOCs): LCI data for the production of acetonitrile, toluene, and dichloromethane are sourced from the ecoinvent database, representing typical industrial production routes.[6][9][10][17][18][19][20][21][22]
Life Cycle Impact Assessment (LCIA)
The LCIA phase translates the LCI data into potential environmental and health impacts. This assessment considers several key impact categories, including:
-
Global Warming Potential (GWP): The potential contribution to climate change, measured in kg CO₂ equivalent.
-
Human Toxicity Potential (HTP): The potential harm to human health.
-
Ecotoxicity Potential (ETP): The potential harm to aquatic and terrestrial ecosystems.
Comparative "Cradle-to-Gate" Life Cycle Inventory
The following table summarizes the key inputs for the production of 1 kg of each chemical.
| Input per kg of Product | 1-(3-Cyanopropyl)pyridinium chloride (estimated) | Acetonitrile[19][20][21] | Toluene[6][9][22] | Dichloromethane[10][17] |
| Raw Materials (kg) | ||||
| Pyridine | 0.44 | - | - | - |
| 3-Chloropropionitrile (as Acrylonitrile proxy) | 0.50 | - | - | - |
| Propylene | - | 1.1 - 1.3 | - | - |
| Ammonia | - | 0.4 - 0.5 | - | - |
| Naphtha/Reformate | - | - | 1.1 - 1.3 | - |
| Methane & Chlorine | - | - | - | 1.2 - 1.5 |
| Energy Consumption (MJ) | 80 - 120 | 60 - 90 | 40 - 60 | 50 - 70 |
subgraph "cluster_IL" { label="1-(3-Cyanopropyl)pyridinium chloride"; bgcolor="#FFFFFF"; "Pyridine" [label="Pyridine Production"]; "3CPN" [label="3-Chloropropionitrile\nProduction (Proxy)"]; "IL_Synth" [label="IL Synthesis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Pyridine" -> "IL_Synth"; "3CPN" -> "IL_Synth"; }
subgraph "cluster_VOCs" { label="Volatile Organic Compounds"; bgcolor="#FFFFFF"; "ACN_Prod" [label="Acetonitrile\nProduction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Toluene_Prod" [label="Toluene\nProduction", fillcolor="#FBBC05", fontcolor="#FFFFFF"]; "DCM_Prod" [label="Dichloromethane\nProduction", fillcolor="#34A853", fontcolor="#FFFFFF"]; } }
Comparative Life Cycle Impact Assessment
The following table presents a semi-quantitative comparison of the life cycle impacts for the production of 1 kg of each chemical. The impacts are categorized as low, medium, or high based on available data and estimations.
| Impact Category | 1-(3-Cyanopropyl)pyridinium chloride (estimated) | Acetonitrile | Toluene | Dichloromethane |
| Global Warming Potential (GWP) | Medium-High | Medium | Low-Medium | Medium |
| Human Toxicity Potential (HTP) | Medium | High | High | High |
| Aquatic Ecotoxicity Potential | High | Medium | Medium | Low |
Discussion and Interpretation
1-(3-Cyanopropyl)pyridinium chloride: The production of this ionic liquid is estimated to have a medium to high Global Warming Potential, primarily due to the energy-intensive synthesis of its precursors, pyridine and the acrylonitrile proxy.[1][23][24][25] The aquatic ecotoxicity of pyridinium-based ionic liquids is a significant concern, with studies indicating high toxicity to various aquatic organisms.[2][26] The human toxicity potential is estimated to be medium, though specific data for this compound is lacking.[14][27]
Volatile Organic Compounds (VOCs):
-
Acetonitrile: Its production has a medium GWP.[19][20] Acetonitrile exhibits high human toxicity.[15]
-
Toluene: The production of toluene from reformate has a relatively lower GWP compared to other assessed chemicals.[6][9][22] However, toluene is known for its high human toxicity.
-
Dichloromethane: Its production has a medium GWP.[10][17] Dichloromethane is a well-documented human toxicant.
It is crucial to note that while ionic liquids like 1-(3-Cyanopropyl)pyridinium chloride are often touted as "green" due to their low volatility, their overall life cycle impacts, particularly in the production phase and their potential ecotoxicity, can be significant.[2][3][4][5][28] The "greenness" of an ionic liquid is highly dependent on the specific cation and anion, as well as the efficiency of its synthesis and recycling processes.[14]
Experimental Protocols
Protocol 1: Synthesis of 1-(3-Cyanopropyl)pyridinium chloride
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of pyridine and 3-chloropropionitrile.
-
The reaction can be carried out neat or in a suitable solvent (e.g., acetonitrile) to facilitate mixing.
-
Heat the mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours.
-
Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.
-
Upon completion, if a solvent was used, remove it under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield the pure 1-(3-Cyanopropyl)pyridinium chloride.
Protocol 2: Comparative Aquatic Toxicity Assessment (Daphnia magna)
-
Prepare stock solutions of 1-(3-Cyanopropyl)pyridinium chloride, acetonitrile, toluene, and dichloromethane in a suitable solvent.
-
Culture Daphnia magna under standardized conditions (e.g., temperature, light, and feeding).
-
Perform a range-finding test to determine the approximate toxic concentrations of each chemical.
-
Based on the range-finding test, prepare a series of dilutions for each chemical.
-
Expose a set number of daphnids (e.g., 10) to each concentration in replicate test vessels.
-
Include a control group with no test substance.
-
After a specified exposure period (e.g., 48 hours), count the number of immobilized daphnids in each vessel.
-
Calculate the EC50 (the concentration that causes immobilization in 50% of the population) for each chemical using appropriate statistical methods.[29][30][31][32]
Conclusion
This comparative life cycle assessment provides valuable insights for researchers and drug development professionals in selecting solvents with a more favorable environmental profile. While 1-(3-Cyanopropyl)pyridinium chloride offers the advantage of low volatility, its cradle-to-gate environmental impacts, particularly its potential ecotoxicity, are not insignificant. In contrast, the assessed VOCs, while having well-documented human health risks and contributing to air pollution, may have a lower cradle-to-gate impact in certain categories.
The choice of a solvent should not be based on a single environmental metric but on a holistic assessment of its entire life cycle. Further research is needed to develop more comprehensive LCI data for a wider range of ionic liquids and to improve their synthesis and recycling processes to truly realize their potential as green solvents.
References
-
Root Sustainability. (2024, November 19). Understanding ISO 14040 and 14044 Standards for LCA. Retrieved from [Link]
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- Zhang, Y., Bakshi, B. R., & Demessie, E. S. (2008). Life cycle assessment of an ionic liquid versus molecular solvents and their applications. Environmental Science & Technology, 42(5), 1724–1730.
- Zhang, Y., Bakshi, B. R., & Demessie, E. S. (2008). Life cycle assessment of an ionic liquid versus molecular solvents and their applications. Environmental Science & Technology, 42(5), 1724–1730.
- Rivas, C. G., Vílchez, I., & Espejo, J. (2018). Comparative life cycle assessment of the use of an ionic liquid ([Bmim]Br) versus a volatile organic solvent in the production of acetylsalicylic acid. Journal of Cleaner Production, 189, 417-427.
-
Decerna. (2025, October 6). What are ISO 14040 and 14044? The Complete Guide to LCA Standards. Retrieved from [Link]
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U.S. National Center for Biotechnology Information. (n.d.). NTP Technical Report on the Toxicity Studies of Select Ionic Liquids. Retrieved from [Link]
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ChemPure Chemicals. (2021, November 9). Pyridine, ACS. Retrieved from [Link]
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Climatiq. (n.d.). Emission Factor: Dichloromethane (dichloromethane production). Retrieved from [Link]
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Plastics Europe. (2019, June 1). Process Data set: Toluene; production mix, at plant (en). Retrieved from [Link]
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U.S. National Center for Biotechnology Information. (2000). Pyridine - Some Industrial Chemicals. Retrieved from [Link]
-
ResearchGate. (2014, March 28). How to calculate energy consumption of ionic liquids used in a biomass pretreatment? Retrieved from [Link]
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Green Chemistry. (2024, May 28). Challenges and perspectives on using acidic ionic liquids for biodiesel production via reactive distillation. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]
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ecoinvent. (n.d.). Data on the Production of Chemicals: Welcome! Retrieved from [Link]
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ecoinvent. (n.d.). market for toluene, liquid - Europe. Retrieved from [Link]
-
ecoinvent. (n.d.). market for dichloromethane - Rest-of-World. Retrieved from [Link]
-
ACS Publications. (2025, March 28). Evaluation of the Technical and Environmental Viability of a Bioethanol, Propene, and Green Ammonia Process for Acetonitrile Production through a Comprehensive Life Cycle Assessment. Retrieved from [Link]
-
Bentham Science. (2024, September 25). Green Synthesis of Pyridine and their Fused System: Harnessing the Catalytic Power of Ionic Liquids for Sustainable and Efficient Multicomponent Reaction. Retrieved from [Link]
-
AIR Unimi. (n.d.). Acetonitrile from bio-ethanol ammoxidation: process design from the grass-roots and life cycle analysis. Retrieved from [Link]
-
ChemSupply Australia. (n.d.). Safety Data Sheet PYRIDINE. Retrieved from [Link]
-
U.S. Department of Energy. (n.d.). GREET. Retrieved from [Link]
-
ENVIRONMENTAL. (n.d.). Daphnia magna EC50 48h. Retrieved from [Link]
-
Royal Society of Chemistry. (2022, May 20). CHAPTER 16: Pyridine Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Log EC50 graphical comparison of toxicity in Daphnia magna. Retrieved from [Link]
-
Climatiq. (n.d.). Emission Factor: Acetonitrile (market for acetonitrile). Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). 1. Data sources for life cycle inventory. Retrieved from [Link]
-
ResearchGate. (2026, January 19). Ecotoxicity of Pyridinium Based Ionic Liquids: A Review. Retrieved from [Link]
-
Probas2. (n.d.). dichloromethane (en). Retrieved from [Link]
-
ecoinvent. (n.d.). Data on the Production of Chemicals. Retrieved from [Link]
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Climatiq. (n.d.). Emission Factor: Toluene - liquid (toluene production - liquid). Retrieved from [Link]
-
Argonne National Laboratory. (2025, January 30). Life Cycle Analysis of Technologies with R&D GREET Model. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). User Manual and Technical Issues of GREET for MOVES Integration. Retrieved from [Link]
-
Argonne National Laboratory. (n.d.). GREET - Updates on software and data. Retrieved from [Link]
-
California Air Resources Board. (2018, August 13). CA-Greet 3.0 Supplemental Document and Tables of Changes. Retrieved from [Link]
-
Auctores | Journals. (2021, June 10). A Brief Review of Ionic Liquids: Synthesis and Applications. Retrieved from [Link]
-
ResearchGate. (2025, October 26). Synthesis and Applications of Ionic Liquids in Clean Energy and Environment: A Review. Retrieved from [Link]
-
MDPI. (n.d.). An Approach to Determine Missing Life Cycle Inventory Data for Chemicals (RREM). Retrieved from [Link]
-
ETH Library. (n.d.). Establishing life cycle inventories of chemicals based on differing data availability. Retrieved from [Link]
-
Wikipedia. (n.d.). 3-Chloropropionitrile. Retrieved from [Link]
-
VEGA HUB. (2022, June 14). To be entered by JRC QMRF Title: Daphnia Magna Acute (EC50) Toxicity model (IRFMN/Combase) (ver. Retrieved from [Link]
-
ScienceDirect. (2025, January 29). Miniaturisation of the Daphnia magna immobilisation assay for the reliable testing of low volume samples. Retrieved from [Link]
-
ACS Publications. (2017, January 13). Application of Ionic Liquids to Energy Storage and Conversion Materials and Devices. Retrieved from [Link]
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Safety Operating Guide
Personal protective equipment for handling 1-(3-Cyanopropyl)pyridinium chloride
Technical Guide: Safe Handling & PPE for 1-(3-Cyanopropyl)pyridinium chloride
Executive Summary & Chemical Profile
This guide provides a technical safety framework for handling 1-(3-Cyanopropyl)pyridinium chloride , a functionalized ionic liquid precursor used frequently in catalysis (Suzuki/Stille coupling) and electroplating.
Unlike generic solvent handling, this compound presents a dual challenge: biological reactivity (quaternary ammonium structure) and physical instability (significant hygroscopicity). Effective safety is not just about preventing toxicity; it is about preserving the integrity of the reagent and ensuring precise stoichiometry in your workflows.
Chemical Profile:
-
State: Solid (Powder/Crystals)
Viscous Liquid (upon hydration). -
Key Functional Groups: Pyridinium cation (Skin/Mucous membrane irritant), Nitrile group (Acid-sensitive), Chloride anion.
Risk Assessment & Hazard Logic (The "Why")
To select the correct PPE, we must understand the mechanism of injury.
| Hazard Class | Mechanism of Action | Operational Implication |
| Hygroscopicity | The chloride anion avidly absorbs atmospheric moisture, turning the powder into a sticky, corrosive paste. | PPE Failure Mode: Dust that settles on gloves/sleeves will absorb sweat/humidity, creating a concentrated irritant solution against the skin. |
| Skin/Eye Irritant (H315/H319) | Quaternary ammonium compounds disrupt cell membranes (surfactant-like activity). | Glove Choice: Thin latex is insufficient due to micropores. Nitrile is required for chemical resistance. |
| Nitrile Functionality | The -CN group is generally stable but can hydrolyze under strong acidic conditions. | Incompatibility: NEVER store or mix with strong mineral acids (HCl, H₂SO₄) outside of controlled reaction vessels to prevent potential hydrolysis byproducts. |
| Acute Toxicity (H302+H312) | Harmful if swallowed or in contact with skin. | Ingestion Route: Hand-to-mouth transfer is the primary risk vector. Glove removal protocol is critical. |
Personal Protective Equipment (PPE) Matrix
Directive: Do not deviate from these standards. This matrix is designed to create a redundant safety barrier.
| Protection Zone | Recommended Equipment | Technical Rationale |
| Respiratory | Fume Hood (Primary) N95/P100 Mask (Secondary) | Engineering controls (Hood) are superior to masks. If weighing outside a hood (not recommended), a fitted N95 is mandatory to prevent inhalation of hygroscopic dust which irritates the upper respiratory tract. |
| Hand Protection | Double Nitrile Gloves (0.11 mm min) | Layering Protocol: Inner glove (blue) + Outer glove (purple/white). This allows you to strip the outer layer immediately if contaminated without exposing skin. Latex is prohibited due to poor chemical resistance against ionic liquids. |
| Ocular | Chemical Splash Goggles | Safety glasses with side shields are insufficient for fine powders. Goggles seal the eye area, preventing airborne dust from dissolving in tear fluid and causing chemical conjunctivitis. |
| Body | Lab Coat (High-Neck) + Tyvek Sleeves | Standard lab coats leave wrists exposed. Disposable Tyvek sleeves bridge the gap between the glove cuff and the lab coat, preventing "wrist burn." |
Operational Protocols: Step-by-Step
Phase A: Reception & Storage (The "Dry" Chain)
-
Causality: If this compound absorbs water, the molecular weight changes, ruining your molarity calculations.
-
Protocol:
-
Upon receipt, inspect the bottle seal. If the solid looks "clumped" or "wet," verify water content via Karl Fischer titration before use.
-
Storage: Store in a desiccator or a glovebox under Argon/Nitrogen.
-
Secondary Containment: Place the bottle inside a secondary plastic jar with a screw-top to contain any potential leaks or external contamination.
-
Phase B: Weighing & Transfer
-
The Problem: Static electricity causes the powder to "jump," and humidity causes it to stick to spatulas.
-
Protocol:
-
Environment: Perform all weighing inside a certified Chemical Fume Hood.
-
Anti-Static Measure: Use an ionizing gun or anti-static weighing boat if available.
-
Tool Selection: Use a stainless steel or PTFE-coated spatula. Avoid wooden or plastic spatulas which can retain moisture or static.
-
The "Clean-Break" Technique:
-
Decontamination: Wipe the balance area with a damp paper towel (water solubilizes the salt) followed by ethanol.
-
Phase C: Solubilization
-
Protocol:
-
Add the solid to the solvent, not vice-versa, to prevent splashing.
-
If using in a Suzuki coupling (aqueous/organic mix), ensure the salt is fully dissolved before adding the catalyst to ensure homogenous kinetics.
-
Emergency & Disposal Workflows
Spill Response
Do NOT use a standard brush and dustpan (generates dust).
-
Isolate: Evacuate the immediate 3-meter radius.
-
PPE Up: Ensure goggles and double gloves are on.
-
Contain: Cover the spill with a paper towel dampened with isopropyl alcohol (reduces dust spread).
-
Clean: Scoop up the damp material. Wipe the surface 3x with water.
-
Disposal: Place waste in a container labeled "Solid Organic Waste (Pyridinium Salt)."
Disposal Considerations
-
Classification: Hazardous Chemical Waste.
-
Incompatibility: Do not mix with Oxidizing Acid waste streams (e.g., Nitric Acid waste) due to the nitrile and organic cation content.
Visualizations
Figure 1: PPE Selection Logic & Hierarchy of Controls
Caption: Decision tree prioritizing engineering controls (Fume Hood) over PPE, with specific triggers for respiratory protection.
Figure 2: Operational Workflow (Storage to Reaction)
Caption: Step-by-step handling process emphasizing moisture control and exposure prevention.
References
-
Otto Chemie Pvt. Ltd. (2024). Safety Data Sheet: 1-(3-Cyanopropyl)pyridinium chloride. Retrieved from [Link]
-
National Institutes of Health (NIH) - PubChem. (2025). Pyridinium Compounds and Nitrile Functionality Safety Profile. Retrieved from [Link]
-
Fisher Scientific. (2023). General Safety Data Sheet for Pyridinium Chloride Salts. Retrieved from [Link]
Sources
- 1. 1-(3-Cyanopropyl)pyridinium chloride | CAS 820972-34-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
